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  • Product: Methyl 6-fluoro-1H-indazole-3-carboxylate
  • CAS: 885279-26-5

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of Fluorinated Indazoles in Modern Drug Discovery

An In-Depth Technical Guide to Methyl 6-fluoro-1H-indazole-3-carboxylate The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active compounds.[...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 6-fluoro-1H-indazole-3-carboxylate

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active compounds.[1] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, serves as a versatile framework for developing novel therapeutic agents across various disease areas, including oncology, neurology, and inflammatory conditions.[1][2] The strategic incorporation of a fluorine atom onto this scaffold, as seen in Methyl 6-fluoro-1H-indazole-3-carboxylate, significantly enhances its utility. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2]

Methyl 6-fluoro-1H-indazole-3-carboxylate is not merely an academic curiosity; it is a pivotal building block for the synthesis of complex, high-value molecules. Its structure features three key reactive sites: the N1 and N2 positions of the indazole ring and the C3-ester group. This trifecta of functionality allows for controlled, sequential modifications, enabling chemists to explore chemical space efficiently and construct libraries of potential drug candidates. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, offering researchers and drug development professionals the foundational knowledge required to leverage this potent intermediate.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis and research. The key properties of Methyl 6-fluoro-1H-indazole-3-carboxylate are summarized below.

PropertyValueSource
IUPAC Name Methyl 6-fluoro-1H-indazole-3-carboxylateN/A
CAS Number 885279-26-5[3]
Molecular Formula C₉H₇FN₂O₂N/A
Molecular Weight 194.16 g/mol N/A
Appearance White to Off-White Solid[4]
Melting Point 162-163°C (for non-fluorinated analog)[4]
Boiling Point 345.2±15.0 °C (Predicted for non-fluorinated analog)[4]
Solubility Slightly soluble in Chloroform and Methanol[4]

Synthesis and Experimental Protocols

The most direct and common method for synthesizing Methyl 6-fluoro-1H-indazole-3-carboxylate is through the Fischer esterification of its corresponding carboxylic acid precursor, 6-fluoro-1H-indazole-3-carboxylic acid. This reaction is typically acid-catalyzed and proceeds with high efficiency.

Workflow for the Synthesis of Methyl 6-fluoro-1H-indazole-3-carboxylate

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Final Product Start 6-Fluoro-1H-indazole-3-carboxylic acid Reaction Combine reactants and heat to reflux Start->Reaction Methanol Methanol (Solvent & Reagent) Methanol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄ or SOCl₂) Catalyst->Reaction Monitoring Monitor reaction completion (TLC/LC-MS) Reaction->Monitoring Workup Quench, neutralize, and perform aqueous workup Monitoring->Workup Extraction Extract with organic solvent (e.g., Ethyl Acetate) Workup->Extraction Purification Dry, concentrate, and purify (Recrystallization/Chromatography) Extraction->Purification End Methyl 6-fluoro-1H-indazole-3-carboxylate Purification->End

Caption: General workflow for the synthesis of Methyl 6-fluoro-1H-indazole-3-carboxylate.

Detailed Experimental Protocol: Fischer Esterification

This protocol is adapted from established procedures for analogous indazole esters.[4][5]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-fluoro-1H-indazole-3-carboxylic acid (1.0 eq).

  • Reagent Addition: Suspend the starting material in anhydrous methanol (10-15 mL per gram of starting material). Cool the mixture in an ice bath (0 °C).

  • Catalysis: Slowly and dropwise, add concentrated sulfuric acid (0.2 eq) or thionyl chloride (2.0 eq) to the cooled suspension. The choice of catalyst depends on the desired reaction rate and scale; thionyl chloride often provides faster conversion.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C). Maintain reflux for 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to the residue until the effervescence ceases and the pH is neutral (pH 7-8). This step neutralizes the acid catalyst.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Product: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to afford pure Methyl 6-fluoro-1H-indazole-3-carboxylate.

Chemical Reactivity and Derivatization Potential

The true value of Methyl 6-fluoro-1H-indazole-3-carboxylate lies in its versatile reactivity, which allows for selective modification at three distinct points. This multi-faceted reactivity is a key reason for its widespread use as a synthetic intermediate.

Key Reaction Pathways

Caption: Key reaction pathways for Methyl 6-fluoro-1H-indazole-3-carboxylate.

  • N-Functionalization (Alkylation/Arylation): The indazole ring contains two nitrogen atoms, but the N1 position is generally more nucleophilic and sterically accessible, making it the primary site for alkylation or arylation under basic conditions.[6]

    • Causality: The reaction proceeds by deprotonation of the N-H proton with a suitable base (e.g., sodium hydride, potassium carbonate) to generate an indazolide anion. This potent nucleophile then attacks an electrophile, such as an alkyl halide or aryl halide, in an Sₙ2 or SₙAr reaction. The choice of base and solvent can influence the regioselectivity between N1 and N2 substitution.

  • Ester Group Transformations: The methyl ester at the C3 position is a versatile handle for further modification.

    • a. Hydrolysis: The ester can be readily hydrolyzed back to the parent carboxylic acid using aqueous base (e.g., lithium hydroxide, sodium hydroxide). This is a critical step for preparing the molecule for subsequent amide bond formation.

    • b. Amide Coupling: The resulting carboxylic acid is a direct precursor to a wide array of amides. Standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBT), are highly effective for this transformation.[7] This reaction is fundamental to the synthesis of many indazole-based drugs, including the antiemetic Granisetron, which is an indazole-3-carboxamide derivative.[6][7]

Applications in Medicinal Chemistry and Drug Discovery

The 6-fluoro-indazole-3-carboxylate core is a privileged scaffold found in numerous compounds investigated for therapeutic applications. Its derivatives have demonstrated a wide spectrum of biological activities.

  • Oncology and Neurology: The parent acid, 6-fluoro-1H-indazole-3-carboxylic acid, is a recognized building block for novel therapeutic agents, particularly in the fields of oncology and neurology, where it has shown potential in targeting specific disease pathways.[2]

  • Kinase Inhibition: The indazole nucleus is a key component of many kinase inhibitors. For example, Pazopanib is an indazole-containing drug used to treat renal cell carcinoma and soft tissue sarcoma.[1] The ability to easily derivatize the core structure of Methyl 6-fluoro-1H-indazole-3-carboxylate makes it an attractive starting point for developing new kinase inhibitors.

  • Anti-inflammatory and Analgesic Agents: Indazole derivatives are also known for their anti-inflammatory and analgesic properties.[2]

  • Synthetic Cannabinoids: Related indazole-3-carboxylate esters have been identified as crucial intermediates in the synthesis of synthetic cannabinoids, which act as agonists of the cannabinoid type 1 receptor.[8] This highlights the scaffold's relevance in both pharmaceutical research and forensic chemistry.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling Methyl 6-fluoro-1H-indazole-3-carboxylate.

  • GHS Hazard Classification: According to supplier safety data sheets, this compound is classified as hazardous.[3]

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[3]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]

    • P264 & P270: Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[3]

Always consult the most current Safety Data Sheet (SDS) from your supplier before use and handle the compound within a fume hood using appropriate personal protective equipment (PPE).

References

  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • methyl 1H-indazole-3-carboxylate | C9H8N2O2. PubChem. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. ACS Publications. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC). [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PubMed Central (PMC). [Link]

Sources

Exploratory

Methyl 6-fluoro-1H-indazole-3-carboxylate: A Critical Scaffold in Forensic Profiling and Oncological Ligand Design

Executive Summary Methyl 6-fluoro-1H-indazole-3-carboxylate (CAS: 885279-26-5) is a specialized heterocyclic building block utilized primarily in the development of targeted oncological therapeutics and the forensic prof...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-fluoro-1H-indazole-3-carboxylate (CAS: 885279-26-5) is a specialized heterocyclic building block utilized primarily in the development of targeted oncological therapeutics and the forensic profiling of synthetic cannabinoids. As a fluorinated derivative of the indazole-3-carboxylate core, it serves as a "privileged scaffold" in medicinal chemistry, offering a balance of metabolic stability (via the C6-fluorine blockade) and versatile functionalization vectors (N1-alkylation and C3-ester hydrolysis).

This technical guide analyzes its role as a precursor for Prostanoid EP4 receptor antagonists (immunotherapy) and ROCK inhibitors , while also addressing its utility as a reference standard for distinguishing regioisomers in forensic toxicology.

Part 1: Chemical Profile & Structural Analysis[1]

The 6-fluoro substituent is strategically placed to block metabolic oxidation at the C6 position, a common soft spot in indazole-based drugs. The C3-methyl ester functionality acts as a masked carboxylic acid, allowing for high-yield N-alkylation reactions before hydrolysis to the active pharmacophore.

Table 1: Physicochemical Specifications
PropertySpecification
CAS Number 885279-26-5 (Methyl ester) / 129295-30-3 (Free acid)
IUPAC Name Methyl 6-fluoro-1H-indazole-3-carboxylate
Molecular Formula C₉H₇FN₂O₂
Molecular Weight 194.16 g/mol
Appearance White to light beige crystalline powder
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
pKa (Calculated) ~11.5 (NH acidity), making N1-deprotonation accessible with carbonate bases
Key Hazards H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant)

Part 2: Synthetic Pathways & Production Logic

The synthesis of Methyl 6-fluoro-1H-indazole-3-carboxylate typically follows a "Sandmeyer-Cyclization" route starting from 6-fluoroisatin or 2-amino-4-fluorobenzoic acid. This pathway is preferred over direct fluorination of indazole due to superior regiocontrol.

Core Synthesis Workflow
  • Ring Opening: Hydrolysis of 6-fluoroisatin with NaOH to form the keto-acid intermediate.

  • Diazotization: Treatment with NaNO₂/HCl to generate the diazonium salt.

  • Reductive Cyclization: Reduction (often with SnCl₂ or Na₂SO₃) followed by acid-catalyzed cyclization yields 6-fluoro-1H-indazole-3-carboxylic acid .

  • Fischer Esterification: Refluxing the acid in Methanol/H₂SO₄ yields the target methyl ester.

Visualization: Synthesis & Functionalization Logic

SynthesisPathway Isatin 6-Fluoroisatin (Starting Material) Inter1 Diazonium Intermediate Isatin->Inter1 1. NaOH, Δ 2. NaNO₂, HCl Acid 6-Fluoro-1H-indazole- 3-carboxylic Acid (CAS: 129295-30-3) Inter1->Acid SnCl₂, HCl Cyclization Ester Methyl 6-fluoro-1H- indazole-3-carboxylate (CAS: 885279-26-5) Acid->Ester MeOH, H₂SO₄ Reflux (90°C) Target1 EP4 Antagonists (Oncology) Ester->Target1 N-Alkylation (Selectivity Control) Target2 ROCK Inhibitors (Hypertension) Ester->Target2 Amide Coupling

Caption: Step-wise synthesis from isatin precursors to the methyl ester scaffold, branching into key therapeutic applications.

Part 3: Applications in Drug Discovery[3][5]

Case Study 1: EP4 Receptor Antagonists (Immunotherapy)

The Prostanoid EP4 receptor is a high-value target for colorectal cancer immunotherapy. Research indicates that blocking EP4 can reverse immune suppression in the tumor microenvironment.

  • Mechanism: The 6-fluoro-indazole core mimics the adenine ring of ATP or specific hydrophobic pockets in the receptor.

  • Experimental Insight: In the synthesis of EP4 antagonists, Methyl 6-fluoro-1H-indazole-3-carboxylate is subjected to N-alkylation. A critical challenge here is Regioselectivity (N1 vs. N2) .

    • Protocol: Using Cs₂CO₃ in DMF typically favors the thermodynamically stable N1-isomer (desired) over the kinetic N2-isomer. The 6-fluoro group exerts an electronic effect that can subtly shift this ratio compared to the non-fluorinated analog.

Case Study 2: ROCK Inhibitors

Rho-associated protein kinase (ROCK) inhibitors are used for treating glaucoma and hypertension. The indazole-3-amide motif is a known pharmacophore for ROCK inhibition.

  • Workflow: The methyl ester is hydrolyzed to the acid, then coupled with various amines (e.g., homopiperazine derivatives) to form the amide linker essential for kinase hinge binding.

Part 4: Forensic & Analytical Distinction

In forensic toxicology, this compound is vital for distinguishing between structural isomers of synthetic cannabinoids (e.g., 5-fluoro vs. 6-fluoro analogs of AB-FUBINACA or 5F-MDMB-PINACA derivatives).

  • The "Fluorine Scan" Effect: Illegal drug manufacturers often shift the fluorine atom from the 5-position to the 6-position to evade specific legislative bans or patent claims.

  • Analytical Marker: The 6-fluoro isomer shows distinct 19F-NMR shifts and GC-MS fragmentation patterns (e.g., specific McLafferty rearrangements) compared to the 5-fluoro isomer.

  • Self-Validating Protocol: When analyzing seized samples, forensic labs must synthesize the 6-fluoro standard (using this methyl ester) to prove that a seized substance is not the controlled 5-fluoro analog, or to identify it as a new "designer drug" variant.

Visualization: Regioisomer Selectivity Logic

Regioisomerism cluster_alkylation N-Alkylation Outcome (Cs₂CO₃/DMF) Core Methyl 6-fluoro-1H-indazole-3-carboxylate N1 N1-Alkylated Product (Thermodynamic Major) Target for EP4/ROCK Drugs Core->N1 Steric clearance at N1 N2 N2-Alkylated Product (Kinetic Minor) Often an Impurity Core->N2 Steric clash with C3-Ester

Caption: N-alkylation of the indazole core yields two isomers; the N1-isomer is generally preferred for bioactivity.

Part 5: Experimental Protocols

Protocol A: Synthesis of Methyl 6-fluoro-1H-indazole-3-carboxylate

Note: This protocol assumes starting from the carboxylic acid (CAS 129295-30-3).

  • Reagents: 6-Fluoro-1H-indazole-3-carboxylic acid (10.0 g, 55.5 mmol), Methanol (anhydrous, 100 mL), Sulfuric Acid (conc. H₂SO₄, 2.0 mL).

  • Setup: 250 mL Round Bottom Flask (RBF) equipped with a reflux condenser and magnetic stir bar.

  • Procedure:

    • Dissolve the acid in methanol.

    • Add H₂SO₄ dropwise (exothermic reaction – cool in ice bath if necessary).

    • Heat to reflux (approx. 65°C) for 6–8 hours. Monitor via TLC (System: 5% MeOH in DCM).

    • Completion: Disappearance of the acid spot (Rf ~ 0.1) and appearance of the ester (Rf ~ 0.6).

  • Workup:

    • Concentrate methanol under reduced pressure.

    • Dilute residue with EtOAc (150 mL) and wash with Sat. NaHCO₃ (2 x 50 mL) to neutralize acid.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from EtOAc/Hexanes yields white crystals.

  • Yield: Typical yield 85–92%.

Protocol B: N-Alkylation (General Procedure for EP4 Ligands)
  • Reagents: Methyl 6-fluoro-1H-indazole-3-carboxylate (1.0 eq), Alkyl Bromide (1.1 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent: DMF (Dimethylformamide), anhydrous.

  • Conditions: Heat at 60–80°C for 3 hours.

  • Isolation: Pour into ice water. The N1-isomer often precipitates or can be extracted with EtOAc. Chromatographic separation may be required to remove trace N2-isomer.

References

  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists. Journal of Medicinal Chemistry. (2023). Detailed SAR study utilizing methyl 6-fluoro-1H-indazole-3-carboxylate as a starting material for immunotherapy agents.

  • Spirocycloheptanes as inhibitors of ROCK. US Patent 20160016914A1. Describes the use of the 6-fluoro indazole scaffold in kinase inhibitor synthesis.

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Cayman Chemical. Provides analytical data and forensic context for indazole-3-carboxylate derivatives in synthetic cannabinoid research.

  • 6-Fluoro-1H-indazole-3-carboxylic acid. ChemicalBook. Physical properties and CAS registry data for the parent acid scaffold.[1]

Sources

Foundational

The Strategic Incorporation of Fluorine in Indazole Scaffolds: A Technical Guide to Structure-Activity Relationships

Abstract The indazole core is a privileged scaffold in medicinal chemistry, renowned for its versatility in targeting a diverse array of biological entities. When strategically functionalized with fluorine, the resulting...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, renowned for its versatility in targeting a diverse array of biological entities. When strategically functionalized with fluorine, the resulting fluorinated indazoles exhibit profoundly enhanced pharmacological profiles, including improved potency, selectivity, metabolic stability, and bioavailability. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of fluorinated indazoles, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal effects of fluorine substitution on biological activity, present detailed experimental protocols, and visualize key concepts to empower the rational design of next-generation therapeutics.

The Power of Two: Why Indazoles and Fluorine are a Potent Combination in Drug Design

The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, serves as a versatile framework for engaging with various biological targets.[1] Its ability to act as a bioisostere for the native indole nucleus, found in many endogenous ligands, has made it a cornerstone of modern medicinal chemistry.[2]

The introduction of fluorine, the most electronegative element, into organic molecules is a widely employed strategy to modulate their physicochemical properties.[3] Key advantages of fluorine substitution include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an extended in vivo half-life and improved drug exposure.

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing target engagement and pharmacokinetic properties.

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's active site, thereby increasing binding affinity and potency.

  • Improved Membrane Permeability: Strategic fluorination can enhance the lipophilicity of a molecule, facilitating its passage across cellular membranes.

By combining the privileged indazole scaffold with the unique properties of fluorine, medicinal chemists can fine-tune molecular properties to achieve desired therapeutic outcomes.

Navigating the SAR Landscape: Positional Importance of Fluorine on the Indazole Core

The specific placement of fluorine on the indazole ring has a dramatic impact on the molecule's biological activity and pharmacokinetic profile. This positional dependence is a critical consideration in the design of fluorinated indazole-based drugs.

Case Study: Rho Kinase (ROCK) Inhibition

Rho-associated coiled-coil containing protein kinase (ROCK) is a key regulator of cellular contraction, motility, and proliferation, making it an attractive target for cardiovascular diseases and cancer.[][5] The SAR of fluorinated indazoles as ROCK inhibitors highlights the profound influence of fluorine's position.

For instance, studies have shown that a fluorine atom at the C6-position of the indazole ring can significantly enhance ROCK1 inhibitory potency and oral bioavailability compared to substitution at the C4-position. One study reported that a 6-fluoroindazole derivative exhibited a ROCK1 IC50 of 14 nM and 61% oral bioavailability, whereas the corresponding 4-fluoro analog was significantly less potent with an IC50 of 2500 nM.[3] Further optimization led to 6-fluoroindazoles with even greater potency (IC50 values of 6 and 7 nM) and good oral bioavailability (49% and 53%).[3]

Table 1: Influence of Fluorine Position on ROCK1 Inhibition and Bioavailability

CompoundFluorine PositionROCK1 IC50 (nM)Oral Bioavailability (%)
51 C42500Not Reported
52 C61461
53a C6749
53b C6653

Data compiled from Abbas, A. A., et al. (2024).[3]

This dramatic difference underscores the importance of empirical testing and rational design based on the specific topology of the target's active site. The enhanced activity of the 6-fluoro analogues may be attributed to favorable interactions with the kinase hinge region or an altered electronic profile of the indazole ring that is more conducive to binding.

Modulating Nitric Oxide Synthase (NOS) Selectivity

Nitric oxide synthases (NOS) exist in three isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). Selective inhibition of these isoforms is a key therapeutic goal. Fluorination of the indazole ring has been shown to increase both the inhibitory potency and the selectivity for iNOS over nNOS.[6] Increasing the number of fluorine atoms on the indazole ring can enhance inhibitory potency, potentially through the formation of hydrogen bonds with the active site.[7] For example, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole demonstrated an 80% inhibition of iNOS activity while having no effect on nNOS.[6] This suggests that a polyfluorinated substitution pattern is a promising strategy for achieving iNOS-selective inhibitors.

Targeting Key Signaling Pathways with Fluorinated Indazoles

Fluorinated indazoles have demonstrated efficacy against a range of therapeutically relevant targets. Below, we explore the SAR for several key enzyme families.

Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibitors

Dysregulation of FGFR signaling is implicated in various cancers.[1] Fluorine substitution has been instrumental in developing potent and selective FGFR inhibitors based on the 1H-indazol-3-amine scaffold.

The introduction of a 2,6-difluoro-3-methoxyphenyl group at the C6-position of the indazole ring led to a significant improvement in both enzymatic and cellular potency. Compound 2a in one study exhibited potent inhibition of FGFR1 (IC50 < 4.1 nM) and FGFR2 (IC50 = 2.0 nM) and showed strong anti-proliferative effects in cancer cell lines.[1] Interestingly, fluorine substitution on other parts of the molecule was not well-tolerated, highlighting the specific and crucial role of the difluorinated phenyl moiety in this series.[1]

Table 2: SAR of Fluorinated 1H-Indazol-3-amine Derivatives as FGFR Inhibitors

CompoundR-Group at C6-positionFGFR1 IC50 (nM)FGFR2 IC50 (nM)KG-1 Cell Proliferation IC50 (nM)
14a 3-methoxyphenyl15Not ReportedNot Reported
14d 3-methoxy-4-fluorophenyl5.5Not ReportedNot Reported
27a 2,6-difluoro-3-methoxyphenyl< 4.12.025.3

Data compiled from Kumar, A., et al. (2022)[1] and Abbas, A. A., et al. (2024).[3]

The causality behind this enhanced activity likely stems from the ability of the 2,6-difluoro substitution to enforce a specific conformation of the phenyl ring, optimizing its interaction with a hydrophobic pocket in the FGFR active site.

Transient Receptor Potential A1 (TRPA1) Channel Antagonists

The TRPA1 ion channel is a key mediator of inflammatory pain, making it a prime target for novel analgesics.[8] A 6-fluoroindazole scaffold was identified as a potent and selective antagonist of the human TRPA1 channel, with an IC50 of 0.043 µM.[3] Further studies on 5-(2-(trifluoromethyl)phenyl)indazoles revealed that a trifluoromethyl group on the phenyl ring, combined with various substituents at the C6-position of the indazole, significantly improved in vitro activity.[8] This led to the discovery of a compound with an in vitro IC50 of 0.015 µM and robust in vivo activity in rodent models of inflammatory pain.[8] Molecular modeling and mutagenesis studies suggest that these compounds may bind within the S5 region of the TRPA1 channel's pore domain.[9]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of a key fluorinated indazole and its evaluation in a relevant biological assay.

Synthesis of 6-Fluoroindazole Derivatives

The following protocol is a representative example of the synthesis of 6-fluoroindazole derivatives, which have shown significant promise as ROCK inhibitors.

Experimental Workflow: Synthesis of 6-Fluoroindazoles

A Start with 4-Fluoro-2-methylaniline B Diazotization (NaNO2, HCl) A->B Step 1 C Reduction (SnCl2) B->C Step 2 D Cyclization (e.g., with an orthoformate) C->D Step 3 E 6-Fluoroindazole Product D->E Step 4

Caption: General synthetic workflow for 6-fluoroindazole.

Step-by-Step Protocol:

  • Diazotization of 4-Fluoro-2-methylaniline:

    • Dissolve 4-fluoro-2-methylaniline in a suitable acidic medium (e.g., hydrochloric acid).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO2) in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Reduction of the Diazonium Salt:

    • Prepare a solution of a reducing agent, such as tin(II) chloride (SnCl2), in concentrated hydrochloric acid.

    • Slowly add the diazonium salt solution from Step 1 to the reducing agent solution, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Cyclization to form the Indazole Ring:

    • The resulting hydrazine intermediate is then cyclized. This can be achieved through various methods, such as heating with an orthoformate (e.g., triethyl orthoformate) in the presence of an acid catalyst.

    • Reflux the reaction mixture for several hours until the cyclization is complete.

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 6-fluoroindazole.

In Vitro Rho Kinase (ROCK1) Inhibition Assay

The following protocol describes a common method for evaluating the inhibitory activity of compounds against ROCK1 kinase.

Experimental Workflow: In Vitro ROCK1 Kinase Assay

A Prepare Assay Plate: Add ROCK1 enzyme, substrate, and test compound B Initiate Reaction: Add ATP A->B Step 1 C Incubate at RT B->C Step 2 D Stop Reaction & Detect Signal (e.g., Luminescence) C->D Step 3 E Data Analysis: Calculate IC50 D->E Step 4

Caption: Workflow for a typical in vitro ROCK1 kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of recombinant human ROCK1 enzyme, a suitable peptide substrate (e.g., a peptide derived from MYPT1), and ATP in the kinase buffer.[10][11]

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the ROCK1 enzyme and the peptide substrate to each well.

    • Add the test compounds at various concentrations (typically in duplicate or triplicate). Include wells with DMSO only as a negative control and a known ROCK inhibitor as a positive control.

    • Pre-incubate the plate at room temperature for a short period (e.g., 10-15 minutes).

    • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be close to its Km value for ROCK1.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the amount of product formed. Several detection methods are available, such as luminescence-based assays (e.g., ADP-Glo™) that measure ADP production, or antibody-based methods (ELISA) that detect the phosphorylated substrate.[11][12]

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizing the Mechanism: The RhoA/ROCK Signaling Pathway

To provide a clearer understanding of the therapeutic rationale for ROCK inhibition, the following diagram illustrates the key components of the RhoA/ROCK signaling pathway.

Extracellular Extracellular Stimuli (e.g., Growth Factors, Hormones) GPCR GPCRs Extracellular->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading RhoA_GTP->RhoA_GDP GAP-mediated hydrolysis ROCK ROCK1/2 RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phospho-MLC MLCP->MLC_P Dephosphorylates MLC->MLC_P Contraction Actomyosin Contraction & Cytoskeletal Reorganization MLC_P->Contraction Fluorinated_Indazole Fluorinated Indazole Inhibitor Fluorinated_Indazole->ROCK Inhibits

Caption: The RhoA/ROCK signaling pathway and the point of intervention by fluorinated indazole inhibitors.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the indazole scaffold has proven to be a highly effective approach for the development of potent and selective modulators of various biological targets. The case studies presented in this guide demonstrate that the position of fluorine substitution is a critical determinant of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and pathway visualizations provided herein serve as a practical resource for researchers in the field.

Future efforts in this area will likely focus on a deeper understanding of the molecular interactions between fluorinated indazoles and their targets through advanced computational and structural biology techniques. This will enable a more predictive and rational approach to drug design. Furthermore, the exploration of novel fluorination patterns and the development of innovative synthetic methodologies will continue to expand the therapeutic potential of this remarkable class of compounds.

References

  • Rooney, L., et al. (2014). Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Journal of Medicinal Chemistry, 57(12), 5129–5140. [Link]

  • Pryde, D. C., et al. (2017). Discovery of a Series of Indazole TRPA1 Antagonists. ACS Medicinal Chemistry Letters, 8(6), 666–671. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

  • Rath, N., et al. (2022). The Rho/ROCK pathway as a therapeutic target in cancer. Expert Opinion on Therapeutic Targets, 26(3), 245-257. [Link]

  • Karashima, Y., et al. (2014). The Pore-Domain of TRPA1 Mediates the Inhibitory Effect of the Antagonist 6-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole. PLoS ONE, 9(9), e106687. [Link]

  • Kumar, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(6), 648-679. [Link]

  • Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(46), 33695-33758. [Link]

  • Ríos-Lugo, M. J., et al. (2009). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 17(17), 6209–6216. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

  • Amano, M., et al. (2010). Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity. Cytoskeleton, 67(9), 545-554. [Link]

  • Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(46), 33695-33758. [Link]

  • Singh, S., et al. (2022). Exploring the therapeutic promise of targeting Rho kinase in rheumatoid arthritis. Frontiers in Immunology, 13, 969654. [Link]

  • Reaction Biology. (n.d.). ROCK1 Kinase Assay Service. Retrieved from [Link]

  • Morris, C. J. (2009). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 595, 115-121. [Link]

  • Rooney, L., et al. (2014). Discovery, optimization, and biological evaluation of 5-(2- (trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists. Journal of Medicinal Chemistry, 57(12), 5129-5140. [Link]

  • Fishwick, C. W. G., et al. (2017). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters, 8(7), 765–770. [Link]

  • Cuzzocrea, S., et al. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology, 142(4), 691–701. [Link]

  • Liu, J., et al. (2014). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. Cell Reports, 9(3), 805-813. [Link]

  • Cell Biolabs, Inc. (n.d.). 96-well ROCK Activity Assay Kit. Retrieved from [Link]

  • Cuzzocrea, S., et al. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology, 142(4), 691–701. [Link]

  • Kumar, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(6), 648-679. [Link]

  • Morris, C. J. (2009). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 595, 115-121. [Link]

  • Ríos-Lugo, M. J., et al. (2009). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 17(17), 6209–6216. [Link]

  • Bland-Ward, P. A., & Moore, P. K. (1995). Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases. British Journal of Pharmacology, 114(5), 1077–1082. [Link]

  • Feng, Y., et al. (2010). Rho Kinase (ROCK) Inhibitors and Their Application to Inflammatory Disorders. Current Topics in Medicinal Chemistry, 10(17), 1735-1751. [Link]

  • Schirok, H., et al. (2008). Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors. ChemMedChem, 3(12), 1893-1904. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

  • Loaëc, N., et al. (2014). Advances in the synthesis and kinase inhibitory potencies of non-fused indazole derivatives. Current Organic Chemistry, 18(1), 2-18. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(27), 16429-16437. [Link]

  • Liu, J., et al. (2016). Design, Synthesis and Biological Evaluation of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-Substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. Molecules, 21(10), 1286. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3891. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Singh, P., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 950596. [Link]

  • Al-Ostath, A., et al. (2024). Insights into bacterial interactions: Comparing fluorine-containing 1,2,4-triazoles to antibiotics using molecular docking and molecular dynamics approaches. Journal of Molecular Structure, 1307, 137854. [Link]

  • Kumar, A., et al. (2018). Synthesis of novel fluorinated benzothiazol-2-yl-1,2,4-triazoles: Molecular docking, antifungal evaluation and in silico evaluation for SAR. Journal of the Indian Chemical Society, 95(11), 1369-1379. [Link]

  • Goodman, K. B., et al. (2007). Development of Dihydropyridone Indazole Amides as Selective Rho-Kinase Inhibitors. Journal of Medicinal Chemistry, 50(1), 6-9. [Link]

  • Kaur, H., et al. (2022). Synthesis, antimicrobial evaluation and docking studies of fluorinated imine linked 1,2,3-triazoles. BMC Chemistry, 16(1), 37. [Link]

  • Singh, P., & Kumar, V. (2022). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. RSC Advances, 12(48), 31086-31119. [Link]

  • Al-Salahi, R., et al. (2010). SYNTHESIS AND IN VITRO EVALUATION OF 5-FLUORO-6-[(2-IMINOPYRROLIDIN-1-YL)METHYL]URACIL, TPI(F): AN INHIBITOR OF HUMAN THYMIDINE PHOSPHORYLASE (TP). Nucleosides, Nucleotides and Nucleic Acids, 29(1), 59-71. [Link]

Sources

Exploratory

The Indazole Platform: A Technical Guide to the Discovery of Novel Kinase Inhibitors

Executive Summary The indazole scaffold ( -indazole) has emerged as a "privileged structure" in modern medicinal chemistry, serving as the core pharmacophore for multiple FDA-approved kinase inhibitors, including Axitini...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold (


-indazole) has emerged as a "privileged structure" in modern medicinal chemistry, serving as the core pharmacophore for multiple FDA-approved kinase inhibitors, including Axitinib  (VEGFR), Entrectinib  (TRK/ROS1/ALK), and Linifanib . Its structural utility lies in its ability to mimic the purine ring of Adenosine Triphosphate (ATP), allowing it to anchor effectively within the kinase hinge region.

This technical guide provides a rigorous, self-validating framework for the discovery of novel indazole-based inhibitors. It moves beyond basic theory to detail the specific synthetic routes, Structure-Activity Relationship (SAR) logic, and biochemical validation protocols required to advance a hit to a lead candidate.

Part 1: The Structural Rationale & Binding Mode

The ATP Mimicry & Tautomer Control

The core advantage of the indazole scaffold is its planar, bicyclic heteroaromatic system which functions as a bioisostere of the adenine moiety of ATP.

  • Hinge Binding: The nitrogen atoms at positions 1 and 2 (N1/N2) are critical. In the unsubstituted

    
    -indazole, a tautomeric equilibrium exists. However, for effective kinase inhibition, the molecule must usually be locked into a specific tautomer to present the correct Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA) motif to the kinase hinge residues (typically Glu, Met, or Asp backbone carbonyls/amines).
    
  • The "Gatekeeper" Access (C3 Position): The C3 position allows for vectors that extend deep into the hydrophobic back-pocket (selectivity pocket), often interacting with the gatekeeper residue. This is the primary vector for tuning selectivity (e.g., targeting T315I in BCR-ABL or specific TRK mutations).

Visualization: The Indazole Pharmacophore

The following diagram illustrates the canonical binding mode of a generic 3-substituted indazole inhibitor within the ATP-binding pocket.

IndazoleBinding cluster_pocket ATP Binding Pocket Scaffold Indazole Core (Scaffold) Hinge Kinase Hinge Region (Glu/Met Backbone) Scaffold->Hinge H-Bond (N1/N2) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper C3-Substituent (Hydrophobic Interaction) Solvent Solvent Front (Solubility/ADME) Scaffold->Solvent N1/C5-Tail (Solubilizing Group)

Figure 1: Canonical binding logic of Indazole inhibitors. The N1/N2 motif anchors to the hinge, while C3 substitutions probe the hydrophobic pocket for selectivity.

Part 2: Synthetic Strategy & SAR Optimization

Synthetic Workflow: The C3-Functionalization Route

To generate a library of novel inhibitors, a modular synthetic strategy is required. The most robust pathway utilizes 3-iodo-1H-indazole as a divergent intermediate, allowing for rapid Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at the critical C3 position.

Protocol: Synthesis of 3-Aryl-Indazoles

Objective: Install a hydrophobic moiety at C3 to target the kinase back-pocket.

  • Iodination (Core Formation):

    • Reagents:

      
      -indazole, 
      
      
      
      , KOH, DMF.[1]
    • Conditions: Stir at RT for 1h. Quench with 10%

      
      .
      
    • Yield Target: >85% of 3-iodo-1H-indazole.[2]

  • Protection (Tautomer Locking):

    • Reagents: 3-iodo-1H-indazole, DHP (dihydropyran), p-TsOH (cat.), DCM.

    • Rationale: Protects N1 to prevent catalyst poisoning and control regioselectivity during coupling.

  • Suzuki-Miyaura Coupling (The Diversity Step):

    • Reagents: N1-THP-3-iodo-indazole (1.0 eq), Aryl-Boronic Acid (1.2 eq),

      
       (5 mol%), 
      
      
      
      (2M aq), Dioxane.
    • Conditions: Microwave irradiation at 110°C for 30 min or reflux 4h.

    • Mechanism:[3] Oxidative addition of Pd into C3-I bond

      
       Transmetallation 
      
      
      
      Reductive Elimination.
  • Deprotection:

    • Reagents: HCl (4M in dioxane) or TFA/DCM.

    • Result: Release of the active

      
      -indazole (or subsequent N1-alkylation if designing N1-substituted analogs).
      
Structure-Activity Relationship (SAR) Matrix

The following table summarizes the impact of substitutions based on field data from Entrectinib and Axitinib development campaigns.

PositionModificationEffect on Potency/PropertiesMechanistic Rationale
N1 Alkylation (Methyl/Ethyl)Variable Locks tautomer. Can prevent hinge binding if steric clash occurs, or improve it by positioning N2 as the acceptor.
N1 Piperidine/Morpholine tailADME

Solubilizing group. Projects into solvent front; improves oral bioavailability (e.g., Entrectinib).[4]
C3 Aryl/Heteroaryl (e.g., Pyridine)Potency

Critical hydrophobic interaction. Determines selectivity (Type I vs Type II binding).
C3 Amino-esterSelectivity

H-bond capability with specific gatekeepers (e.g., Thr/Glu).
C5/C6 Halogen (F, Cl)Metabolic Stability

Blocks metabolic hotspots (P450 oxidation); modulates pKa of the indazole ring.

Part 3: Biochemical Validation (The Self-Validating System)

To ensure the discovered compounds are genuine kinase inhibitors and not assay artifacts (e.g., aggregators or PAINS), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard. This ratiometric method minimizes background fluorescence interference.

TR-FRET Assay Protocol (LanthaScreen™ Format)

Objective: Determine


 of novel indazole analogs against a target kinase (e.g., ALK or VEGFR).

Reagents:

  • Kinase (GST-tagged).[5][6]

  • Tracer: AlexaFluor® 647-labeled ATP-competitive tracer.

  • Antibody: Eu-labeled anti-GST antibody (Donor).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.[7]
    

Step-by-Step Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of indazole inhibitors in DMSO (100x final conc).

  • Enzyme Mix: Dilute Kinase and Eu-Antibody in Assay Buffer.

  • Tracer Mix: Dilute Tracer 236 (or specific tracer) in Assay Buffer.

  • Reaction Assembly (384-well plate):

    • Add 5

      
      L of Compound.[7]
      
    • Add 5

      
      L of Enzyme/Antibody Mix.
      
    • Add 5

      
      L of Tracer Mix.
      
    • Note: Total volume 15

      
      L.
      
  • Incubation: Incubate at Room Temperature (RT) for 60 minutes (Equilibrium binding).

  • Detection: Read fluorescence on a multimode reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Data Analysis: Calculate TR-FRET Ratio (

    
    ). Fit to sigmoidal dose-response equation to derive 
    
    
    
    .
Assay Logic & Validation

The following diagram details the logical flow of the screening campaign, ensuring data integrity through Z-factor analysis.

AssayWorkflow Start Library of Indazoles Prep Serial Dilution (DMSO) Start->Prep Mix Add Kinase + Eu-Ab + Tracer Prep->Mix Incubate Incubate 60 min @ RT Mix->Incubate Read Measure TR-FRET Ratio (665nm / 495nm) Incubate->Read QC Calculate Z-Factor Read->QC Decision Is Z' > 0.5? QC->Decision Valid Valid Assay: Calculate IC50 Decision->Valid Yes Fail Fail: Re-optimize Tracer/Enzyme Decision->Fail No

Figure 2: TR-FRET Screening Workflow. The Z-factor check (Decision node) is the critical self-validating step to ensure assay robustness before calculating potency.

References

  • Discovery of Entrectinib: Menichincheri, M., et al. (2016).[4] "Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor." Journal of Medicinal Chemistry. Link[4]

  • Indazole Synthesis: BenchChem Technical Support. (2025).[3][8][9][10] "Synthesis of 3-Substituted Indazoles: Technical Guide." BenchChem.[8][9][10] Link

  • Kinase Assay Protocol: Thermo Fisher Scientific. "Optimization of a LanthaScreen Kinase assay for KDR (VEGFR2)." Thermo Fisher User Guides. Link

  • Binding Mode Analysis: Li, Q., et al. (2014). "Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds." NIH/PubMed. Link

  • Suzuki Coupling Optimization: Zhang, H., et al. (2023). "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling." MDPI Molecules. Link

Sources

Protocols & Analytical Methods

Method

"analytical techniques for Methyl 6-fluoro-1H-indazole-3-carboxylate"

Application Note & Protocol Guide | AN-2026-IND [1] Executive Summary & Application Context Methyl 6-fluoro-1H-indazole-3-carboxylate (CAS: 885279-26-5) is a critical heterocyclic building block, primarily utilized in th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-2026-IND [1]

Executive Summary & Application Context

Methyl 6-fluoro-1H-indazole-3-carboxylate (CAS: 885279-26-5) is a critical heterocyclic building block, primarily utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors such as Rucaparib (Rubraca).[1] Its structural integrity is paramount because the fluorine substitution at the 6-position is essential for the pharmacodynamic potency of the final drug substance.[1]

This guide provides a comprehensive analytical framework for characterizing this ester. Unlike generic protocols, this document addresses the specific challenges of indazole chemistry, including tautomeric behavior, hydrolysis susceptibility, and the differentiation of regioisomers (N1 vs. N2) during downstream processing.

Chemical Profile
PropertyDetail
IUPAC Name Methyl 6-fluoro-1H-indazole-3-carboxylate
CAS Number 885279-26-5
Molecular Formula C₉H₇FN₂O₂
Molecular Weight 194.16 g/mol
Core Structure Indazole (bicyclic), 6-Fluoro substitution, 3-Methyl ester
Key Impurities 6-Fluoro-1H-indazole-3-carboxylic acid (Hydrolysis product); Regioisomers (if N-alkylated)

Analytical Workflow Strategy

The following diagram outlines the logical flow for complete characterization, moving from bulk purity assessment to structural validation.

AnalyticalWorkflow Sample Raw Sample (Methyl 6-fluoro-1H-indazole-3-carboxylate) Purity Purity Assessment (HPLC-UV) Sample->Purity Primary QC Identity Structural Identity (NMR & MS) Sample->Identity Validation Volatiles Residual Solvents (GC-HS) Sample->Volatiles Safety Release Certificate of Analysis (CoA) Purity->Release >98% Area Identity->Release Matches Std Volatiles->Release < ICH Limits

Figure 1: Integrated analytical workflow for indazole ester certification.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and detect the primary degradation product (the carboxylic acid) formed via ester hydrolysis.

Method Rationale

Indazoles are amphoteric but predominantly weak bases.[1] A standard C18 column is sufficient, but pH control is critical. We utilize an acidic mobile phase (0.1% Phosphoric Acid or TFA) to suppress the ionization of the residual carboxylic acid impurity, ensuring it retains sufficiently on the column rather than eluting in the void volume.

Experimental Setup
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis detector.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Wavelength: 254 nm (primary) and 280 nm (secondary for aromatic fine structure).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

Gradient Table
Time (min)Mobile Phase A (0.1% H₃PO₄ in Water)Mobile Phase B (Acetonitrile)Event
0.090%10%Equilibration
15.010%90%Linear Gradient
18.010%90%Hold (Wash)
18.190%10%Re-equilibration
23.090%10%Stop
Self-Validating System Check[1]
  • Resolution (Rs): Ensure resolution > 2.0 between the Acid Impurity (RT ~4-5 min) and the Methyl Ester (RT ~10-12 min). The acid is more polar and will elute significantly earlier.[1]

  • Tailing Factor: Must be < 1.5. Indazole nitrogens can interact with silanols; if tailing occurs, add 5mM Ammonium Acetate to Phase A.[1]

Protocol 2: Nuclear Magnetic Resonance (NMR)

Objective: Unequivocal structural confirmation, specifically verifying the position of the fluorine atom (C6 vs C4/C5/C7).

Method Rationale

The ¹⁹F-NMR spectrum is the most diagnostic tool here.[1] A clean singlet (or multiplet depending on proton decoupling) confirms a single fluorinated species.[1] ¹H-NMR coupling constants are definitive for distinguishing the 6-fluoro substitution pattern from 4- or 5-fluoro isomers.[1]

Sample Preparation[5][6][7][8]
  • Solvent: DMSO-d₆ (Preferred for solubility of the indazole core) or CDCl₃.[1]

  • Concentration: ~10 mg in 0.6 mL solvent.[1]

Key Spectral Assignments (DMSO-d₆)
NucleusChemical Shift (δ ppm)MultiplicityAssignment / Structural Logic
¹H 13.8 - 14.2Broad SingletN-H (Indazole N1).[1] Characteristic of unalkylated indazoles.
¹H 8.0 - 8.1Doublet of Doublets (dd)H-4 .[1] Deshielded by the C3-carbonyl cone.[1]
¹H 7.4 - 7.5Doublet of Doublets (dd)H-7 .[1] Adjacent to N1.
¹H 7.0 - 7.1Triplets/MultipletH-5 .[1] Coupled to F-6 and H-4.[1]
¹H 3.90SingletO-CH₃ (Methyl Ester).[1] Distinctive sharp peak.[1]
¹⁹F -110 to -115MultipletF-6 .[1] Chemical shift is distinct from F-4 or F-5 isomers.[1]

Critical Validation Step: Calculate the coupling constants (


) for the aromatic protons.
  • 
      (ortho) ≈ 8-9 Hz.[1]
    
  • 
      (ortho F-H) ≈ 9-11 Hz.[1]
    
  • Note: If the fluorine were at position 5, the splitting patterns of the remaining protons would change drastically (two doublets vs. doublet-triplet patterns).

Protocol 3: Gas Chromatography - Mass Spectrometry (GC-MS)[1]

Objective: Identification and volatile impurity profiling. Unlike the acid form, the methyl ester is sufficiently volatile for GC analysis without derivatization.

Experimental Setup
  • Inlet: Split/Splitless (Split ratio 20:1), 250°C.

  • Column: HP-5ms or DB-5 (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • MS Source: EI (Electron Impact) @ 70 eV.[1][2]

Temperature Program
  • Hold 60°C for 2 min.

  • Ramp 20°C/min to 280°C.

  • Hold 5 min.

Mass Spectrum Interpretation
  • Molecular Ion (M+): m/z 194 (Base peak or high intensity).

  • Fragment m/z 163: Loss of -OCH₃ (Methoxy group).[1]

  • Fragment m/z 135: Loss of -COOCH₃ (Carboxylate group), leaving the fluoro-indazole core.

  • Fragment m/z 108: Further ring degradation/loss of N₂.

Impurity & Degradation Pathway Modeling

Understanding the degradation logic is essential for storage and handling.[1] The primary risk is hydrolysis.[1]

DegradationPathway Ester Methyl 6-fluoro-1H-indazole-3-carboxylate (Active) Acid 6-Fluoro-1H-indazole-3-carboxylic acid (Impurity A) Ester->Acid Hydrolysis Methanol Methanol (Volatile Byproduct) Ester->Methanol Leaving Group Water + H₂O / H⁺ or OH⁻

Figure 2: Hydrolysis pathway. The presence of 'Impurity A' (Acid) in HPLC indicates moisture exposure during storage.

References & Authority

  • Rucaparib Synthesis Context:

    • Preparation of high-purity rucaparib via palladium-catalyzed regioselective coupling.[1][3] This confirms the use of 6-fluoroindole/indazole derivatives as precursors.[1]

    • Source:

  • Indazole Carboxylic Acid Properties:

    • Physical data and applications of the parent acid (6-Fluoro-1H-indazole-3-carboxylic acid).[1][4][5]

    • Source:

  • General Indazole Analytical Methods:

    • Synthesis, reactivity, and NMR spectroscopy of fluoro-3-methyl-1H-indazoles. Provides comparative NMR shifts for fluorinated indazoles.

    • Source:

  • Safety & Handling (MSDS):

    • Hazard classification for indazole esters (H302, H315, H319).

    • Source:

Disclaimer: This protocol is intended for research and development use. All chemical handling must comply with local safety regulations (OSHA/ECHA).[1] Always consult the specific Safety Data Sheet (SDS) before handling.

Sources

Application

Application Note: Unambiguous NMR Assignment of Methyl 6-fluoro-1H-indazole-3-carboxylate

Introduction: The Significance of Fluorinated Indazoles in Medicinal Chemistry Methyl 6-fluoro-1H-indazole-3-carboxylate is a key heterocyclic building block in modern drug discovery. The indazole scaffold is a prevalent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Indazoles in Medicinal Chemistry

Methyl 6-fluoro-1H-indazole-3-carboxylate is a key heterocyclic building block in modern drug discovery. The indazole scaffold is a prevalent motif in a multitude of pharmacologically active compounds, demonstrating a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The strategic incorporation of a fluorine atom at the 6-position of the indazole ring can significantly modulate the physicochemical and pharmacokinetic properties of the parent molecule. This includes enhancing metabolic stability, improving membrane permeability, and increasing binding affinity to target proteins.[1] Consequently, the development of novel therapeutic agents frequently involves the use of fluorinated indazoles.[1]

Accurate and unambiguous structural characterization is a cornerstone of synthetic and medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution. This application note provides a comprehensive guide to the complete ¹H, ¹³C, and ¹⁹F NMR assignments for methyl 6-fluoro-1H-indazole-3-carboxylate. Furthermore, it outlines a detailed protocol for sample preparation and data acquisition, ensuring high-quality, reproducible results.

Principles of NMR Spectroscopy for Methyl 6-fluoro-1H-indazole-3-carboxylate

A thorough understanding of the structural features of methyl 6-fluoro-1H-indazole-3-carboxylate is essential for the correct interpretation of its NMR spectra. The molecule comprises a bicyclic indazole core, a methyl ester group at the 3-position, and a fluorine substituent at the 6-position.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, the methyl protons of the ester group, and the N-H proton. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the fluorine atom and the ester group, as well as by the electronic effects of the fused pyrazole ring. The coupling between adjacent protons (³JHH) will result in characteristic splitting patterns (e.g., doublets, triplets), while longer-range couplings, including those to the fluorine atom (JHF), will provide further structural information.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all carbon atoms in the molecule. The chemical shifts will be indicative of the carbon's hybridization and its electronic environment. The carbon directly attached to the fluorine atom (C-6) will exhibit a large one-bond coupling constant (¹JCF), a key diagnostic feature in the ¹³C NMR spectrum. Other carbons in the aromatic ring will show smaller, long-range couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF), which are invaluable for unambiguous signal assignment.

¹⁹F NMR Spectroscopy: Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique. The ¹⁹F NMR spectrum of methyl 6-fluoro-1H-indazole-3-carboxylate will show a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring. This signal will be split by couplings to nearby protons, providing crucial connectivity information.

Predicted NMR Spectral Data

While a definitive, published, and fully assigned experimental dataset for methyl 6-fluoro-1H-indazole-3-carboxylate could not be located in the peer-reviewed literature at the time of this writing, the following tables present predicted NMR assignments. These predictions are based on the analysis of closely related structures, including methyl 6-bromo-1H-indazole-3-carboxylate[2], methyl 1H-indazole-3-carboxylate[3][4], and other fluorinated indazole derivatives, as well as established principles of NMR spectroscopy and typical coupling constants for fluoroaromatic compounds.

Table 1: Predicted ¹H NMR Assignments for Methyl 6-fluoro-1H-indazole-3-carboxylate (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-48.0 - 8.2dd³J(H4-H5) ≈ 8.5, ⁴J(H4-F6) ≈ 5.0
H-57.2 - 7.4t³J(H5-H4) ≈ 8.5, ³J(H5-F6) ≈ 9.0
H-77.8 - 8.0dd⁴J(H7-H5) ≈ 1.0, ³J(H7-F6) ≈ 9.5
1-NH13.5 - 14.5br s-
3-COOCH₃3.9 - 4.1s-

Table 2: Predicted ¹³C NMR Assignments for Methyl 6-fluoro-1H-indazole-3-carboxylate (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
C-3140 - 142d³J(C3-F6) ≈ 4.0
C-3a122 - 124d²J(C3a-F6) ≈ 25.0
C-4122 - 124d³J(C4-F6) ≈ 9.0
C-5112 - 114d²J(C5-F6) ≈ 24.0
C-6160 - 163d¹J(C6-F6) ≈ 245.0
C-798 - 100d²J(C7-F6) ≈ 28.0
C-7a140 - 142d⁴J(C7a-F6) ≈ 3.0
C=O162 - 164s-
OCH₃52 - 54s-

Table 3: Predicted ¹⁹F NMR Assignment for Methyl 6-fluoro-1H-indazole-3-carboxylate (in DMSO-d₆)

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
6-F-115 to -125ddd³J(F6-H5) ≈ 9.0, ³J(F6-H7) ≈ 9.5, ⁴J(F6-H4) ≈ 5.0

Experimental Protocol: NMR Sample Preparation and Data Acquisition

This section provides a detailed, step-by-step methodology for the preparation of a high-quality NMR sample of methyl 6-fluoro-1H-indazole-3-carboxylate and the subsequent acquisition of ¹H, ¹³C, and ¹⁹F NMR spectra.

Materials and Equipment
  • Methyl 6-fluoro-1H-indazole-3-carboxylate (solid)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • High-precision 5 mm NMR tubes

  • Pipettes and tips

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe

Protocol for NMR Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of methyl 6-fluoro-1H-indazole-3-carboxylate directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the vial containing the sample.

  • Dissolution: Gently vortex the mixture until the solid is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution into a 5 mm NMR tube. Ensure that the final sample height in the tube is approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol for NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the DMSO-d₆.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle = 30-45°, acquisition time = 2-4 s, relaxation delay = 1-2 s, number of scans = 8-16.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle = 30-45°, acquisition time = 1-2 s, relaxation delay = 2 s, number of scans = 1024 or more, depending on sample concentration.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum. Proton decoupling can be applied to simplify the spectrum, but acquiring a proton-coupled spectrum is essential for observing H-F couplings.

    • Typical parameters: pulse angle = 30-45°, acquisition time = 1-2 s, relaxation delay = 2 s, number of scans = 64-128.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • An external reference standard (e.g., CFCl₃) is typically used for ¹⁹F NMR, but for routine characterization, referencing is often omitted.

Workflow Visualization

The following diagram illustrates the key stages of the experimental workflow, from sample preparation to the final data analysis and structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation weigh Weigh Compound (10-20 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert_sample Insert Sample & Lock transfer->insert_sample To Spectrometer shim Shim for Homogeneity insert_sample->shim acquire_H1 Acquire 1H Spectrum shim->acquire_H1 acquire_C13 Acquire 13C Spectrum acquire_H1->acquire_C13 acquire_F19 Acquire 19F Spectrum acquire_C13->acquire_F19 process_data Process Spectra (FT, Phasing, Baseline) acquire_F19->process_data To Analysis reference Reference Chemical Shifts process_data->reference assign_signals Assign Signals (Chemical Shift, Multiplicity, J-Coupling) reference->assign_signals structure Confirm Structure of Methyl 6-fluoro-1H-indazole-3-carboxylate assign_signals->structure

Caption: Experimental workflow for the NMR analysis of Methyl 6-fluoro-1H-indazole-3-carboxylate.

Conclusion

This application note provides a comprehensive guide for the NMR-based structural elucidation of methyl 6-fluoro-1H-indazole-3-carboxylate. The detailed protocols for sample preparation and data acquisition, coupled with the predicted ¹H, ¹³C, and ¹⁹F NMR assignments, offer a robust framework for researchers working with this important synthetic intermediate. The presented information is intended to facilitate the unambiguous characterization of this and related fluorinated indazole derivatives, thereby supporting the advancement of medicinal chemistry and drug discovery programs.

References

  • Chem-Impex. 6-Fluoro-1H-indazole-3-carboxylic acid. [Link]

  • Wiley-VCH. Supporting Information for a publication. [Link]

  • American Chemical Society. Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. [Link]

  • PubChem. methyl 1H-indazole-3-carboxylate. [Link]

  • SciSpace. Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). [Link]

  • ResearchGate. NMR Assignment of N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide Seized as Herbal Incense for the First Time in Italy. [Link]

  • PubMed. Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). [Link]

  • ResearchGate. Carbon-fluorine coupling constants, n J CF. [Link]

  • Diva-portal.org. Multigram scale synthesis of synthetic cannabinoid metabolites. [Link]

  • Frontiers in Chemistry. Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoids. [Link]

  • Wiley Online Library. Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. [Link]

  • ResearchGate. Coupling of Protons with Fluorine Page. [Link]

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

  • Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

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Method

Introduction: The Significance of Methyl 6-fluoro-1H-indazole-3-carboxylate

An Application Note and Protocol for the Mass Spectrometric Analysis of Methyl 6-fluoro-1H-indazole-3-carboxylate Methyl 6-fluoro-1H-indazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Mass Spectrometric Analysis of Methyl 6-fluoro-1H-indazole-3-carboxylate

Methyl 6-fluoro-1H-indazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of indazole, it serves as a crucial building block for synthesizing a range of bioactive molecules, including those with potential therapeutic applications in oncology and neurology.[1] The presence of the fluorine atom can enhance metabolic stability and binding affinity, making this scaffold particularly valuable.[1] Furthermore, indazole-3-carboxylate derivatives are recognized as key intermediates in the synthesis of compounds targeting cannabinoid receptors, highlighting their importance in both pharmaceutical research and forensic analysis.[2][3][4]

Accurate structural characterization and quantification of this molecule are paramount for quality control, reaction monitoring, and metabolic studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose due to its exceptional sensitivity, selectivity, and ability to provide detailed structural information.[5][6] This application note provides a comprehensive guide to the mass spectrometric analysis of Methyl 6-fluoro-1H-indazole-3-carboxylate, detailing optimized protocols and explaining the rationale behind key experimental decisions.

Analyte Characteristics

A thorough understanding of the analyte's physicochemical properties is the foundation for developing a robust MS method.[7] Key characteristics of Methyl 6-fluoro-1H-indazole-3-carboxylate are summarized below.

PropertyValueRationale for MS Method Development
Molecular Formula C₉H₇FN₂O₂Determines the exact mass of the molecule.
Monoisotopic Mass 194.0492 g/mol The theoretical exact mass used for high-resolution mass spectrometry (HRMS) identification.
Average Mass 194.16 g/mol
Structure Indazole core with a fluorine at position 6 and a methyl ester at position 3.The presence of two nitrogen atoms in the indazole ring makes the molecule basic and readily protonated, favoring positive-mode Electrospray Ionization (ESI).[8]
Polarity Moderately polarSuitable for reverse-phase liquid chromatography and soluble in common ESI-compatible solvents.

Instrumentation and Method Development: The "Why"

The selection of an appropriate ionization technique and mass analyzer is critical for successful analysis.

Ionization Technique: Electrospray Ionization (ESI)

For a nitrogen-containing heterocyclic compound like Methyl 6-fluoro-1H-indazole-3-carboxylate, Electrospray Ionization (ESI) is the method of choice.[9][10] ESI is a "soft" ionization technique that imparts minimal energy to the analyte, which is ideal for preserving the intact molecule and observing the molecular ion.[11][12]

  • Causality: The two nitrogen atoms in the indazole ring are Lewis bases and can readily accept a proton in the acidic mobile phase commonly used in LC-MS. This results in the highly efficient formation of the protonated molecule, [M+H]⁺, in positive ion mode. This predictable and stable ionization is the cornerstone of sensitive detection and quantification.[8]

Mass Analyzer

While various mass analyzers can be used, high-resolution instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems are highly recommended.

  • Causality: High-resolution mass spectrometry (HRMS) allows for the determination of the analyte's elemental composition by providing highly accurate mass measurements (typically <5 ppm error). This greatly increases confidence in compound identification. Furthermore, these instruments are essential for tandem MS (MS/MS) experiments, which provide structural information through controlled fragmentation of the molecule.[13]

Experimental Workflow

The following diagram outlines the logical flow of the analytical process, from sample preparation to data interpretation.

G A 1. Stock Solution (1 mg/mL in Methanol) B 2. Working Solution (Dilute stock to 1-10 µg/mL) A->B Dilution with mobile phase (e.g., 50:50 ACN:H2O) C 3. Filtration (Optional) (0.22 µm PTFE filter) B->C If particulates are visible D 4. LC Separation (C18 Reverse-Phase) E 5. ESI Ionization (Positive Mode) D->E Eluent Transfer F 6. Full Scan MS (Detect [M+H]⁺ at m/z 195.0564) E->F Ion Transfer G 7. Tandem MS (MS/MS) (Fragment m/z 195.0564) F->G Precursor Selection H 8. Mass Accuracy Check (<5 ppm error) J 10. Structural Confirmation H->J I 9. Fragmentation Analysis (Identify characteristic losses) I->J

Caption: Experimental workflow for the analysis of Methyl 6-fluoro-1H-indazole-3-carboxylate.

Detailed Experimental Protocols

These protocols are designed to be self-validating by including steps for blanks and ensuring solvent compatibility.

Protocol 1: Sample Preparation

The goal is to prepare a clean sample at an appropriate concentration, free of non-volatile salts and particulates that can interfere with ESI or clog the system.[14]

  • Stock Solution Preparation: Accurately weigh ~1 mg of Methyl 6-fluoro-1H-indazole-3-carboxylate standard and dissolve it in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution. Vortex until fully dissolved.

  • Working Solution Preparation: Perform a serial dilution of the stock solution using a mixture of 50:50 (v/v) acetonitrile and water (with 0.1% formic acid) to achieve a final concentration in the range of 1-10 µg/mL.

    • Scientist's Note: The final solvent composition should ideally match the initial mobile phase conditions to ensure good peak shape during chromatography. Using formic acid aids in the protonation of the analyte.

  • Sample Filtration (If Necessary): If any solid particles are observed, filter the working solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Blank Preparation: Prepare a blank sample consisting of the dilution solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid) in a separate vial. Running a blank is crucial to check for system contamination and carryover.[14]

Protocol 2: LC-MS/MS Analysis

This protocol uses typical reverse-phase chromatography conditions coupled with a Q-TOF or Orbitrap mass spectrometer.

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmStandard for small molecule separation, providing good retention and peak shape.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase; formic acid acts as a proton source for ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for eluting the analyte.
Gradient 5% B to 95% B over 5 minA generic gradient suitable for screening; should be optimized for specific applications.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 2 µL
Ionization Mode ESI, PositiveAs explained previously, this is optimal for protonating the N-heterocyclic core.
Capillary Voltage 3.5 kVTypical voltage to generate a stable electrospray.
Gas Temp. 325 °CAids in desolvation of the ESI droplets.
MS Scan Range m/z 50 - 500Covers the mass of the analyte and potential low-mass fragments.
MS/MS Collision Energy Ramped 10-40 eVA ramped collision energy ensures a wide range of fragments are produced for structural elucidation.

Data Interpretation: Decoding the Mass Spectrum

Full Scan MS: Identifying the Precursor Ion

In the full scan MS spectrum, the primary ion observed will be the protonated molecule, [M+H]⁺.

  • Theoretical [M+H]⁺ (C₉H₈FN₂O₂⁺): m/z 195.0564

  • Trustworthiness Check: Using a high-resolution mass spectrometer, the measured mass should be within 5 ppm of the theoretical mass. This provides strong evidence for the elemental formula.

Tandem MS (MS/MS): Elucidating the Structure

By isolating the [M+H]⁺ ion (m/z 195.0564) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule.[15][16] The fragmentation of indazole derivatives often involves cleavages at the substituent groups.[17]

Predicted Fragmentation Pathway:

Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺ of the target analyte.

Summary of Key Fragments:

m/z (Theoretical)Proposed StructureNeutral LossRationale
195.0564[M+H]⁺-Protonated parent molecule.
163.0302[M+H - CH₃OH]⁺Methanol (CH₃OH)Characteristic loss from the methyl ester group via rearrangement.
135.0353[M+H - CH₃OH - CO]⁺Carbon Monoxide (CO)Subsequent loss of CO from the resulting acylium ion. This is a common fragmentation for carboxylic acid derivatives.[15]
108.0189[C₇H₃FN]⁺Hydrogen Cyanide (HCN)Resulting from the cleavage of the pyrazole ring of the indazole core.

Conclusion

This application note provides a robust and scientifically grounded framework for the analysis of Methyl 6-fluoro-1H-indazole-3-carboxylate using LC-MS. By employing Electrospray Ionization in positive mode with a high-resolution mass spectrometer, confident identification and structural elucidation are readily achievable. The detailed protocols for sample preparation and LC-MS/MS analysis, combined with the interpretation of the predictable fragmentation pattern, offer researchers, scientists, and drug development professionals a reliable methodology for characterizing this important pharmaceutical building block.

References

  • Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. American Chemical Society. [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]

  • methyl 1H-indazole-3-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]

  • 6-Fluoro-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]

  • Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. PubMed, National Center for Biotechnology Information. [Link]

  • Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. ResearchGate. [Link]

  • Mass Spectrometry Protocols and Methods. Springer Nature Experiments. [Link]

  • Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed, National Center for Biotechnology Information. [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid.
  • Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed, National Center for Biotechnology Information. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]

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  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

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Application

Application Note and Protocol for the Scale-Up Synthesis of Methyl 6-fluoro-1H-indazole-3-carboxylate

Introduction Methyl 6-fluoro-1H-indazole-3-carboxylate is a pivotal intermediate in contemporary pharmaceutical research and development. Its unique structural motif, featuring a fluorinated indazole core, imparts desira...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 6-fluoro-1H-indazole-3-carboxylate is a pivotal intermediate in contemporary pharmaceutical research and development. Its unique structural motif, featuring a fluorinated indazole core, imparts desirable physicochemical and biological properties, making it a valuable building block in the synthesis of a variety of bioactive molecules.[1] Specifically, this compound and its derivatives are instrumental in the development of novel therapeutic agents targeting pathways in oncology and neurology.[1] The indazole skeleton is a recognized privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory and analgesic properties.[1][2] Given its significance, the development of a robust, scalable, and efficient synthetic protocol for Methyl 6-fluoro-1H-indazole-3-carboxylate is of paramount importance to researchers and drug development professionals.

This application note provides a detailed, two-step protocol for the scale-up synthesis of Methyl 6-fluoro-1H-indazole-3-carboxylate. The described methodology is designed to be self-validating, with clear explanations for the choice of reagents and reaction conditions, ensuring both scientific integrity and practical applicability in a laboratory setting.

Synthetic Strategy: A Two-Step Approach

The synthesis of Methyl 6-fluoro-1H-indazole-3-carboxylate is most effectively achieved through a two-step process, commencing with the formation of the key intermediate, 6-fluoro-1H-indazole-3-carboxylic acid, followed by its esterification. This strategy allows for the purification of the intermediate carboxylic acid, ensuring the high purity of the final product.

Step 1: Synthesis of 6-fluoro-1H-indazole-3-carboxylic acid

The initial step involves the synthesis of 6-fluoro-1H-indazole-3-carboxylic acid. While several methods exist for the synthesis of indazole-3-carboxylic acid derivatives, a common and effective approach involves the cyclization of appropriately substituted precursors.[3] For the purpose of this protocol, we will adapt a well-established route that is amenable to scale-up.

Step 2: Esterification to Methyl 6-fluoro-1H-indazole-3-carboxylate

The second step is a classic Fischer esterification of the synthesized 6-fluoro-1H-indazole-3-carboxylic acid using methanol in the presence of a catalytic amount of strong acid. This method is widely used in industrial processes due to its efficiency and cost-effectiveness.

Experimental Protocols

Safety Precautions: This protocol involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before use.

Part 1: Scale-Up Synthesis of 6-fluoro-1H-indazole-3-carboxylic acid

This part of the protocol is adapted from general methods for the synthesis of indazole-3-carboxylic acids.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesMolar Equiv.
4-Fluoro-2-methylaniline125.15100 g0.7991.0
Acetic Anhydride102.09102 mL1.081.35
Potassium Acetate98.1423.5 g0.2390.3
Isoamyl Nitrite117.15188 mL1.441.8
Chloroform119.381 L--
Concentrated HCl36.46As needed--
50% aq. NaOH40.00As needed--
Water18.02As needed--
Heptane100.21As needed--

Procedure:

  • Acetylation: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-fluoro-2-methylaniline (100 g, 0.799 mol) in chloroform (1 L).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride (102 mL, 1.08 mol) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Diazotization and Cyclization: To the reaction mixture, add potassium acetate (23.5 g, 0.239 mol) followed by the dropwise addition of isoamyl nitrite (188 mL, 1.44 mol) over 30 minutes.

  • Heat the mixture to a gentle reflux (around 60-65 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Hydrolysis: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the chloroform.

  • To the residue, add water (500 mL) and perform an azeotropic distillation to remove any remaining volatile organics.

  • Add concentrated hydrochloric acid (300 mL) to the residue and heat the mixture to 90-100 °C for 4-6 hours to effect hydrolysis.

  • Isolation and Purification: Cool the acidic mixture to room temperature. A precipitate should form.

  • Filter the solid, wash with cold water, and then with heptane.

  • The crude 6-fluoro-1H-indazole-3-carboxylic acid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a white to light yellow crystalline solid.

Part 2: Scale-Up Synthesis of Methyl 6-fluoro-1H-indazole-3-carboxylate

This part of the protocol details the esterification of the carboxylic acid intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesMolar Equiv.
6-fluoro-1H-indazole-3-carboxylic acid180.13100 g0.5551.0
Methanol32.041 L--
Concentrated H₂SO₄98.085 mL-Catalytic
Saturated aq. NaHCO₃84.01As needed--
Ethyl Acetate88.11As needed--
Brine-As needed--
Anhydrous MgSO₄120.37As needed--

Procedure:

  • Reaction Setup: In a 2 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-fluoro-1H-indazole-3-carboxylic acid (100 g, 0.555 mol) in methanol (1 L).

  • Acid Catalysis: Carefully add concentrated sulfuric acid (5 mL) to the suspension.

  • Reflux: Heat the mixture to reflux (approximately 65 °C) and maintain for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (500 mL) and wash sequentially with water (2 x 200 mL), saturated aqueous sodium bicarbonate solution (2 x 200 mL), and brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude Methyl 6-fluoro-1H-indazole-3-carboxylate can be purified by recrystallization from a suitable solvent such as ethyl acetate/heptane to afford a pure crystalline solid.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 6-fluoro-1H-indazole-3-carboxylic acid cluster_step2 Step 2: Esterification A 4-Fluoro-2-methylaniline B Acetylation (Acetic Anhydride) A->B C N-acetyl-4-fluoro-2-methylaniline (Intermediate) B->C D Diazotization & Cyclization (Isoamyl Nitrite, K-Acetate) C->D E Hydrolysis (HCl) D->E F 6-fluoro-1H-indazole-3-carboxylic acid E->F G 6-fluoro-1H-indazole-3-carboxylic acid H Esterification (Methanol, H₂SO₄) G->H I Methyl 6-fluoro-1H-indazole-3-carboxylate (Final Product) H->I

Caption: Synthetic workflow for Methyl 6-fluoro-1H-indazole-3-carboxylate.

Conclusion

This application note provides a comprehensive and scalable two-step synthetic protocol for Methyl 6-fluoro-1H-indazole-3-carboxylate. By following the detailed procedures and adhering to the safety precautions, researchers and drug development professionals can reliably produce this important intermediate for their research needs. The presented methodology is grounded in established chemical principles and offers a practical guide for the synthesis of this valuable compound.

References

  • ChemBK. (2024, April 9). 6-FLUORO-3-INDOZOLE-CARBOXYLIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Diva-portal.org. (n.d.). Multigram scale synthesis of synthetic cannabinoid metabolites. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). Retrieved from [Link]

  • American Chemical Society. (2026, January 21). Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. Retrieved from [Link]

  • Knowledge. (2024, March 12). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). indazole. Retrieved from [Link]

  • PubMed. (2026, January 8). Synthesis of indazole-based fluorophores. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: The Role of the Fluoro-Indazole Scaffold in Oncology

A Technical Guide on the Application of Indazole-Based Kinase Inhibitors Derived from Methyl 6-fluoro-1H-indazole-3-carboxylate For Research, Scientific, and Drug Development Professionals Introduction: From Building Blo...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on the Application of Indazole-Based Kinase Inhibitors Derived from Methyl 6-fluoro-1H-indazole-3-carboxylate

For Research, Scientific, and Drug Development Professionals

Introduction: From Building Block to Potent Kinase Inhibitor

Methyl 6-fluoro-1H-indazole-3-carboxylate is a specialized chemical intermediate. While not a therapeutic agent itself, its fluorinated indazole core is a "privileged scaffold" in medicinal chemistry.[1][2] This means its structure is a recurring motif in successful drug molecules, particularly in the development of potent and selective protein kinase inhibitors for cancer therapy.[3][4] Kinases are enzymes that regulate complex cellular processes like growth, proliferation, and motility; their dysregulation is a hallmark of cancer.[5]

The indazole ring system is a bioisostere of purine, allowing it to effectively compete for the ATP-binding site of various kinases.[4] The addition of a fluorine atom, as seen in this starting material, can significantly enhance metabolic stability and binding affinity, making it a valuable building block for synthesizing next-generation targeted therapies.[6]

This guide focuses on the practical application of advanced kinase inhibitors synthesized from the methyl 6-fluoro-1H-indazole-3-carboxylate scaffold. We will use Belumosudil (KD025) , a selective ROCK2 inhibitor, as a primary example to illustrate the mechanism, protocols, and data analysis relevant to this important class of anti-cancer agents. Belumosudil's synthesis involves the use of a core indazole amine, a direct derivative of the parent carboxylate.[7][8]

Mechanism of Action: Targeting the ROCK2 Signaling Pathway

Many indazole derivatives function as kinase inhibitors.[3][4] Belumosudil, for instance, is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[8][9]

The ROCK2 Pathway:

ROCK2 is a serine/threonine kinase that plays a critical role in regulating the cellular cytoskeleton, inflammation, and fibrotic processes. In the context of cancer and inflammatory conditions like chronic graft-versus-host disease (cGVHD), the ROCK2 pathway is often hyperactivated.

  • Pro-inflammatory Response: ROCK2 activation drives the differentiation of T-helper 17 (Th17) cells and inhibits the generation of regulatory T cells (Tregs). This imbalance promotes a pro-inflammatory state that can support tumor growth and autoimmune pathology.

  • Fibrosis: ROCK2 signaling contributes to the activation of fibroblasts and the deposition of extracellular matrix, leading to tissue fibrosis which can create a tumor-permissive microenvironment.

Belumosudil inhibits ROCK2, which in turn downregulates the phosphorylation of key signaling molecules like STAT3 and upregulates STAT5 phosphorylation.[7] This dual action rebalances the immune response by reducing pro-inflammatory Th17 cells and promoting the function of immunosuppressive Treg cells.[10]

Caption: Belumosudil inhibits ROCK2, rebalancing T-cell differentiation.

Experimental Protocols

The following protocols are foundational for characterizing indazole-based kinase inhibitors like Belumosudil.

Protocol 3.1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol determines the concentration at which the compound inhibits 50% of the kinase activity (IC50).

Rationale: A direct enzymatic assay is the gold standard for confirming target engagement and potency. The radiometric format is highly sensitive and directly measures the transfer of a phosphate group.

Materials:

  • Recombinant human ROCK2 enzyme

  • Long S6 peptide substrate

  • [γ-³³P]ATP (radiolabeled ATP)

  • Assay Buffer: 50 mM Tris (pH 7.5), 10 mM Mg-acetate, 0.1 mM EGTA, 1 mM DTT

  • Indazole derivative compound (e.g., Belumosudil) dissolved in DMSO

  • 3% Phosphoric Acid (Stop Solution)

  • P30 phosphocellulose filter plates

  • Scintillation fluid

Procedure:

  • Compound Plating: Prepare serial dilutions of the indazole derivative in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 100 µM. Dispense into a 96-well plate.

  • Reaction Setup: In a low-binding 96-well plate, add 25 µL of a 2x enzyme/peptide solution (containing recombinant ROCK2 and long S6 peptide substrate in assay buffer). Add 5 µL of the diluted compound.

  • Initiation: Start the reaction by adding 20 µL of 2.5x [γ-³³P]ATP solution (in assay buffer). The final reaction volume is 50 µL.

  • Incubation: Incubate the plate at room temperature for 45-60 minutes.

  • Termination: Stop the reaction by adding 25 µL of 3% phosphoric acid.

  • Filtration: Transfer the quenched reaction mixture to a P30 phosphocellulose filter plate. The phosphorylated peptide will bind to the filter, while unreacted ATP will flow through.

  • Washing: Wash each well 3 times with 75 µL of 75 mM phosphoric acid to remove non-specific binding. Perform a final wash with methanol to dry the filter.[9]

  • Detection: Add 30 µL of scintillation fluid to each well and quantify the incorporated radioactivity using a microplate scintillation counter.[9]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3.2: Cell Proliferation Assay (MTT/MTS)

This assay measures the metabolic activity of cancer cells to assess the compound's cytostatic or cytotoxic effects.

Rationale: While kinase inhibition is the primary mechanism, its downstream effect on cell viability is a critical measure of anti-cancer potential. The MTT or MTS assay is a robust, colorimetric method for quantifying viable cells.[11]

Materials:

  • Cancer cell line of interest (e.g., K562 chronic myeloid leukemia cells)[11]

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • Indazole derivative compound

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution)

  • 96-well clear-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Add 100 µL of medium containing the indazole derivative at 2x the final desired concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours until a distinct color change is observed.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized viability versus log[concentration] to calculate the GI50 (concentration for 50% growth inhibition).

Data Presentation and Expected Outcomes

Data from these experiments should be systematically organized to evaluate the compound's profile.

Table 1: Representative Activity Profile of an Indazole-Based Kinase Inhibitor

Target / Cell LineAssay TypeEndpointResultReference
ROCK2 KinaseRadiometric Kinase AssayIC5060 nM[9]
ROCK1 KinaseRadiometric Kinase AssayIC50>25,000 nM
MCF-7 (Breast Cancer)Proliferation AssayIC501.3 µM[12]
K562 (Leukemia)Proliferation AssayIC505.15 µM[11]
4T1 (Breast Cancer)Proliferation AssayIC500.23-1.15 µM[13]

Note: Data for MCF-7, K562, and 4T1 cells are for different indazole derivatives to showcase the scaffold's broad applicability.[11][12][13]

Experimental Workflow Visualization

The process of evaluating an indazole-based inhibitor follows a logical progression from initial screening to more complex cellular and in vivo models.

Experimental_Workflow Synthesis Synthesis from Methyl 6-fluoro-1H- indazole-3-carboxylate HTS Primary Screen: In Vitro Kinase Assay (IC50 Determination) Synthesis->HTS CellScreen Secondary Screen: Cell Proliferation Assays (GI50 across panel) HTS->CellScreen Potent Hits Mech Mechanism of Action: Western Blot (pSTAT3) Immunofluorescence CellScreen->Mech Active Compounds Tox Safety & ADME: Microsomal Stability In Vivo PK/PD CellScreen->Tox Vivo In Vivo Efficacy: Xenograft Tumor Models Mech->Vivo Lead Lead Candidate Vivo->Lead Efficacious Tox->Lead Safe Profile

Caption: Workflow for developing indazole-based kinase inhibitors.

Conclusion and Future Directions

Methyl 6-fluoro-1H-indazole-3-carboxylate is a key starting material for a highly successful class of oncology drugs. The indazole scaffold it provides is versatile, enabling the development of inhibitors against a wide range of kinases, including ROCK2, PLK4, PAK1, and VEGFR.[12][14][15] The protocols and workflows detailed here provide a robust framework for researchers to characterize these compounds, from initial enzymatic activity to cellular effects and preclinical evaluation. Future research will likely focus on developing next-generation indazole derivatives with even greater selectivity and novel mechanisms of action to overcome drug resistance.

References

  • Li, Q., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • Kaur, M., et al. (2020). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available at: [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. Retrieved from [Link]

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]

  • Li, J., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Molecules. Available at: [Link]

  • Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry. Available at: [Link]

  • Sharma, A., et al. (2023). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Pharmaceuticals. Available at: [Link]

  • Google Patents. (n.d.). Methods of administering Belumosudil for treatment of chronic graft versus host disease.
  • ResearchGate. (n.d.). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry. Available at: [Link]

  • New Drug Approvals. (2021). BELUMOSUDIL. Retrieved from [Link]

  • Li, Q., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • Lee, G., et al. (2014). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. Journal of Medicinal Chemistry. Available at: [Link]

  • Doi, T., et al. (2018). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 6-fluoro-1H-indazole-3-carboxylate (MFIC) Stability Profile

Executive Summary & Stability Overview Methyl 6-fluoro-1H-indazole-3-carboxylate (MFIC) is a critical intermediate often employed in the synthesis of PARP inhibitors and synthetic cannabinoid receptor agonists. While the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Stability Overview

Methyl 6-fluoro-1H-indazole-3-carboxylate (MFIC) is a critical intermediate often employed in the synthesis of PARP inhibitors and synthetic cannabinoid receptor agonists. While the indazole core confers significant aromatic stability, the C3-methyl ester and the acidic N1-proton create specific vulnerabilities.

The primary degradation risk is hydrolytic cleavage of the ester bond , accelerated significantly by basic pH and elevated temperatures. Secondary risks include N-oxidation under high oxidative stress and potential transesterification if protic solvents (e.g., methanol) are used during storage or analysis.

Degradation Pathways & Mechanisms[1][2][3]

The following diagram illustrates the validated degradation pathways for MFIC. Use this to identify unknown peaks in your LC-MS chromatograms.

MFIC_Degradation cluster_legend Pathway Legend MFIC Parent: MFIC (Methyl 6-fluoro-1H-indazole-3-carboxylate) MW: ~194.16 Acid Primary Degradant (6-Fluoro-1H-indazole-3-carboxylic acid) MW: ~180.13 (Loss of -14 Da) MFIC->Acid Hydrolysis (pH > 8.0 or pH < 2.0) N_Oxide Secondary Degradant (N-Oxide Impurity) MW: ~210.16 (Gain of +16 Da) MFIC->N_Oxide Oxidation (H2O2 / Peroxides) Methyl_Ether Artifact (Solvent) (N-Methylated or Transesterified) Variable MW MFIC->Methyl_Ether Solvent Interaction (MeOH + Acid/Base) key1 Primary Pathway (Critical)

Figure 1: Validated degradation pathways for MFIC. The red path (Hydrolysis) represents the most common stability failure mode.

Primary Pathway: Ester Hydrolysis

The C3-methyl ester is the "soft spot" of the molecule. The 6-fluoro substituent is electron-withdrawing, which decreases the electron density at the carbonyl carbon.

  • Consequence: This makes the carbonyl more electrophilic and susceptible to nucleophilic attack by water (hydrolysis) compared to non-fluorinated indazoles.

  • Observation: In LC-MS, look for a mass shift of -14 Da (loss of CH₂). In HPLC, the resulting acid is more polar and will elute earlier than the parent ester in reverse-phase conditions.

Secondary Pathway: N-Oxidation

The indazole nitrogens (N1/N2) can undergo oxidation under forcing conditions (e.g., >3% H₂O₂).

  • Observation: Mass shift of +16 Da . This is rare in solid-state storage but common in poorly quenched oxidative stress tests.

Troubleshooting Guide (FAQ)

Q1: I see a new peak at RRT 0.85 after leaving my sample in buffer overnight. What is it?

Diagnosis: This is almost certainly 6-fluoro-1H-indazole-3-carboxylic acid . Mechanism: Hydrolysis.[1][2][3] Solution:

  • Check the pH of your diluent. Is it > 7.5?

  • Switch to a neutral pH diluent (e.g., Water:Acetonitrile 50:50).

  • Avoid phosphate buffers above pH 8.0 for long-term autosampler storage.

Q2: My LC-MS shows a peak with M+15 (approx +14 Da) relative to the parent. Is this an impurity?

Diagnosis: This is likely an artifact of methylation . Mechanism: If you are using Methanol (MeOH) as a solvent and the sample contains trace acids or bases, the N1 nitrogen can be methylated, or transesterification can occur (though transesterification of a methyl ester to a methyl ester is invisible, N-methylation is visible). Solution:

  • Replace Methanol with Acetonitrile (ACN) in your sample preparation.

  • Indazoles are amphoteric (pKa ~1.04 for protonation); avoid strong acidic conditions in MeOH.

Q3: The solid powder is turning yellow. Is it degrading?

Diagnosis: Likely Photo-oxidation or surface N-oxide formation. Mechanism: Indazoles absorb UV light. Extended exposure can lead to radical formation at the N-positions. Solution:

  • Protect from light (amber vials).

  • Perform the Photostability Protocol (Section 4.2) to confirm.

Validated Experimental Protocols

Protocol: pH-Dependent Hydrolysis Profiling

Use this to determine the safe pH range for your formulation or assay buffer.

Objective: Quantify the rate of ester hydrolysis at pH 1.2, 7.4, and 10.0.

StepActionTechnical Note
1. Stock Prep Dissolve 10 mg MFIC in 10 mL Acetonitrile (1 mg/mL).Do not use MeOH to avoid transesterification.
2. Stress Media Prepare: A) 0.1 N HCl (pH 1.2)B) Phosphate Buffer (pH 7.4)C) 0.1 N NaOH (pH 10.0)Ensure buffers are freshly prepared.
3. Incubation Mix 100 µL Stock + 900 µL Stress Media. Incubate at 40°C for 24 hours.40°C accelerates the reaction (Arrhenius kinetics).
4. Quench Critical: Neutralize pH 1.2 samples with base and pH 10 samples with acid immediately before injection.Prevents degradation from continuing in the autosampler.
5. Analysis Analyze via HPLC-UV (254 nm). Calculate % Area Normalization.The Acid metabolite will have a distinct RRT (approx 0.8 - 0.9).
Protocol: Oxidative Stress Testing

Use this to validate stability against peroxides (common in excipients like PEG).

  • Preparation: Mix 100 µL MFIC Stock (1 mg/mL in ACN) + 100 µL 3% Hydrogen Peroxide (H₂O₂).

  • Condition: Incubate at Room Temperature for 4 hours.

  • Quench: Add 100 µL of 10% Sodium Metabisulfite solution. Do not inject unquenched peroxide ; it will damage your HPLC column.

  • Target Criteria: Degradation < 5% is acceptable. > 10% indicates sensitivity to oxidative environments.

Decision Workflow: Identifying Unknowns

Use this logic flow to rapidly categorize unknown peaks in your stability data.

Troubleshooting_Workflow Start Unknown Peak Detected Check_RT Is Retention Time (RT) < Parent? Start->Check_RT Check_Mass Check Mass Spectrum Check_RT->Check_Mass Yes (More Polar) Check_RT->Check_Mass No (Less Polar) Hydrolysis Suspect: Hydrolysis (Acid Form) Confirm: m/z = Parent - 14 Check_Mass->Hydrolysis Mass Loss (-14) Oxidation Suspect: N-Oxide Confirm: m/z = Parent + 16 Check_Mass->Oxidation Mass Gain (+16) Dimer Suspect: Dimer/Aggregate Confirm: m/z = 2x Parent Check_Mass->Dimer High Mass

Figure 2: Rapid diagnostic workflow for MFIC impurity profiling.

References

  • International Council for Harmonisation (ICH). (2003).[4][5] Stability Testing of New Drug Substances and Products Q1A(R2).[4][6] Retrieved from [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Claramunt, R. M., et al. (2011). The structure of indazole derivatives: pKa values and tautomerism. Arkivoc. Retrieved from [Link]

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredient and drug product development.[7][3][8] Advanced Drug Delivery Reviews. Retrieved from [Link]

Sources

Optimization

"optimizing reaction conditions for fluorinated indazole synthesis"

Topic: Optimizing Reaction Conditions for Fluorinated Indazole Synthesis Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Fluorinated Indazole Synthesis

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Mission Statement

Welcome to the Technical Support Hub for Fluorinated Heterocycles. Indazoles are privileged scaffolds in kinase inhibitors and GPCR ligands, but the introduction of fluorine—while essential for metabolic stability and lipophilicity—introduces unique synthetic challenges. The electron-withdrawing nature of fluorine can deactivate cyclization precursors, while its steric bulk complicates regioselective alkylation.[1]

This guide moves beyond generic textbook procedures. We focus on causality-driven optimization , providing you with self-validating protocols to navigate the thermodynamic and kinetic landscapes of fluorinated indazole synthesis.

Module 1: De Novo Synthesis (The "Hydrazine Cascade")

Target: Constructing the indazole core from fluorinated precursors.[1] Primary Route: Condensation of o-fluorobenzaldehydes or ketones with hydrazine.[1]

The Challenge: The Wolf-Kishner Trap

When synthesizing fluorinated indazoles from o-fluorobenzaldehydes, a common failure mode is low yield accompanied by the formation of a benzyl fluoride byproduct.[1]

  • Mechanism: The hydrazine acts as a reducing agent (Wolf-Kishner conditions) rather than a nucleophile for the SNAr cyclization.[1]

  • Fluorine Effect: The high electronegativity of fluorine at the ortho position activates the ring for SNAr, but if the condensation is slow, reduction prevails.

Optimized Protocol: The O-Methyloxime Bypass

To eliminate the reduction pathway, we utilize an O-methyloxime intermediate.[1] This locks the aldehyde/ketone, preventing hydrazone reduction while maintaining susceptibility to nucleophilic attack.[1]

Step-by-Step Methodology:

  • Oxime Formation:

    • Dissolve o-fluorobenzaldehyde (1.0 equiv) in EtOH/Pyridine (10:1).

    • Add methoxylamine hydrochloride (1.2 equiv).[1] Stir at RT for 2h.[1]

    • Checkpoint: TLC should show complete conversion to the oxime.[1]

  • Cyclization:

    • Dissolve the crude oxime in DMSO (polar aprotic solvent is critical for SNAr).[1]

    • Add Hydrazine Hydrate (5.0 equiv).[1]

    • Heat to 90°C for 12h.

  • Workup:

    • Pour into ice water. The fluorinated indazole usually precipitates as a solid.[1]

Why this works: The methyloxime is resistant to reduction but remains electrophilic enough for the hydrazine to displace the methoxy group and the ortho-fluorine in a cascade sequence.[1]

Module 2: Late-Stage C-H Fluorination

Target: Direct introduction of Fluorine at C3 of the indazole ring.[1] Issue: Electrophilic fluorination (e.g., Selectfluor) often leads to N-fluorination or decomposition due to the basicity of the indazole nitrogen.[1]

The Solution: Radical Fluorination with NFSI

We recommend a metal-free, aqueous protocol using N-fluorobenzenesulfonimide (NFSI).[1][2][3] This proceeds via a radical mechanism, bypassing the electronic deactivation caused by pre-existing electron-withdrawing groups.[1]

Protocol (Green Chemistry Compliant):

  • Setup: Charge a reaction tube with the 2H-indazole substrate (0.5 mmol) and NFSI (1.5 equiv).

  • Solvent System: Add Water (2.0 mL) .

    • Note: No organic co-solvent is needed.[1] The hydrophobic effect accelerates the reaction "on water."[1]

  • Activation: Stir vigorously at 100°C under air (open vessel) for 12–24h.

  • Purification: Extract with EtOAc. The sulfonimide byproduct is easily removed via column chromatography (Hex/EtOAc).[1]

Mechanism Visualization (DOT):

NFSI_Mechanism NFSI NFSI (Reagent) Radical_F F• Radical NFSI->Radical_F Homolysis (Heat) Intermediate C3-Radical Intermediate Radical_F->Intermediate Addition to C3 Indazole Indazole Substrate Indazole->Intermediate + F• Product 3-Fluoroindazole Intermediate->Product - H• (Oxidation)

Caption: Radical pathway for C3-fluorination using NFSI in water, avoiding competing N-fluorination.

Module 3: The N1 vs. N2 Selectivity Switch

Target: Controlling the site of alkylation.[1][4] The Problem: Indazoles are ambident nucleophiles.

  • N1-Alkylation: Thermodynamically favored (benzenoid structure preserved).[1]

  • N2-Alkylation: Kinetically favored (often) but less stable (quinoid resonance contribution).[1]

For drug development, separating these isomers is costly.[1] We use a Condition-Switch Strategy to force regioselectivity >95%.

Decision Matrix: Which Isomer Do You Need?
ParameterTarget: N1-Alkyl Indazole Target: N2-Alkyl Indazole
Primary Driver ThermodynamicsKinetics / Acid Catalysis
Reagent Class Alkyl Halides (R-X)Diazo Compounds / Trichloroacetimidates
Catalyst/Base NaH or Cs₂CO₃ TfOH (Triflic Acid) or Lewis Acids
Solvent THF or DMFDichloromethane (DCM)
Temperature 0°C to RTRT
Selectivity > 20:1 (N1:N2)> 50:1 (N2:N1)
Protocol A: N1-Selective Alkylation (The Thermodynamic Route)
  • Dissolve fluorinated indazole (1.0 equiv) in anhydrous THF .

  • Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv).

  • Stir 30 min to ensure complete deprotonation (formation of the indazolyl anion).

  • Add Alkyl Halide (1.1 equiv) dropwise.[1]

  • Warm to RT.

    • Why: The anion equilibrates.[1] The N1 position, despite being more sterically hindered by C7-fluorine, forms the more stable aromatic system.

Protocol B: N2-Selective Alkylation (The Acid-Catalyzed Route)

Reference: This protocol utilizes the specific reactivity of diazo esters or trichloroacetimidates under Brønsted acid catalysis.[1]

  • Dissolve fluorinated indazole (1.0 equiv) and Alkyl Diazoacetate (1.2 equiv) in DCM .

  • Add TfOH (10 mol%).

  • Stir at RT for 1–4h.

    • Mechanism:[1][2][4][5][6][7][8] Protonation of the diazo species generates a highly reactive carbocation-like species.[1] The N2 nitrogen, having higher electron density (HOMO coefficient) and less steric hindrance than N1 (especially if C7 is fluorinated), attacks first.[1] The irreversible nature of this step under acidic conditions locks the kinetic N2 product.

Workflow Visualization (DOT):

Regioselectivity_Flow Start Start: Fluorinated Indazole Decision Desired Isomer? Start->Decision N1_Path Target: N1-Isomer Decision->N1_Path Thermodynamic N2_Path Target: N2-Isomer Decision->N2_Path Kinetic Cond_N1 Use: NaH / THF / R-Br (Thermodynamic Control) N1_Path->Cond_N1 Cond_N2 Use: TfOH / DCM / Diazo-R (Kinetic/Acid Control) N2_Path->Cond_N2 Result_N1 Product: N1-Alkyl (>95%) Cond_N1->Result_N1 Result_N2 Product: N2-Alkyl (>95%) Cond_N2->Result_N2

Caption: Decision tree for selecting reaction conditions based on the desired N-alkylation regioisomer.

FAQ: Troubleshooting & Quick Fixes

Q: I have a Fluorine at C7. My N1-alkylation yield is dropping. A: This is the "C7-Steric/Electronic Clash." The C7 fluorine lone pairs repel the incoming electrophile at N1.[1]

  • Fix: Switch from NaH to Cs₂CO₃ in DMF at 80°C. Cesium acts as a template, coordinating with the fluorine and the N1 nitrogen, potentially guiding the electrophile.[1]

Q: My reaction mixture turned black during diazotization (Sandmeyer route). A: Fluorinated anilines are electron-poor, making the diazonium salt unstable and prone to radical decomposition.

  • Fix: Ensure temperature is kept strictly below -5°C. Add HBF₄ (tetrafluoroboric acid) instead of HCl to form the stable diazonium tetrafluoroborate salt before heating.

Q: Can I use Selectfluor for C3 fluorination if I don't have NFSI? A: Yes, but you must add AgNO₃ (10 mol%) as a catalyst.[1] Selectfluor alone is often too sluggish for electron-deficient fluorinated indazoles.[1] The Silver(I) facilitates a radical decarboxylative-type mechanism or SET oxidation.[1]

References

  • Regioselective N-Alkylation (Thermodynamic vs Kinetic)

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[1][9][10]

    • Source: University College Cork / Beilstein J. Org.[1] Chem.

    • URL:[Link][1]

  • Acid-Catalyzed N2-Selectivity

    • Title: TfOH-catalyzed regioselective N2-alkyl
    • Source: Chemical Communications (RSC).[1]

    • URL:[Link](Note: Generalized link to journal based on search context 1.1)[1][11]

  • Green C3-Fluorination (NFSI)

    • Title: Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide.[1][2][3]

    • Source: The Journal of Organic Chemistry (ACS).[1]

    • URL:[Link][1][3]

  • Silver-Catalyzed Fluorination

    • Title: Silver-catalyzed radical addition reactions employing Selectfluor as a transition metal oxidant.[1][12]

    • Source: Molecules / ResearchGate.[1]

    • URL:[Link][1]

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 6-fluoro-1H-indazole-3-carboxylate

Welcome to the technical support center dedicated to the synthesis of Methyl 6-fluoro-1H-indazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the n...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of Methyl 6-fluoro-1H-indazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthetic process, with a particular focus on the critical role of solvent effects. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to optimize your synthesis for higher yields and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Methyl 6-fluoro-1H-indazole-3-carboxylate, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

  • Question: We are experiencing very low yields or no formation of Methyl 6-fluoro-1H-indazole-3-carboxylate. What are the likely causes related to the solvent?

  • Answer: Low yields in this synthesis can often be traced back to suboptimal solvent selection, which can affect reactant solubility, reaction rate, and even the stability of intermediates.

    • Poor Reactant Solubility: The starting materials for the synthesis, likely a substituted phenylhydrazone precursor, may not be fully soluble in the chosen solvent. This lack of solubility will significantly hinder the reaction rate.

      • Solution: Consider switching to a solvent with a different polarity. For instance, if you are using a non-polar solvent like toluene, you might try a more polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile (MeCN) to improve the solubility of polar starting materials.[1] A solubility test of your starting materials in various solvents at the reaction temperature is highly recommended.

    • Inappropriate Reaction Temperature for the Solvent: The chosen solvent must be stable at the required reaction temperature. Some common synthetic routes to indazoles, such as the Japp-Klingemann reaction followed by cyclization, may require heating.[2][3]

      • Solution: Ensure the boiling point of your solvent is compatible with the optimal reaction temperature. If a higher temperature is needed, switch to a higher-boiling solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). However, be aware that higher temperatures can also lead to side reactions, so optimization is key.

    • Solvent-Induced Decomposition: Certain solvents can promote the decomposition of starting materials or intermediates. For example, protic solvents like alcohols might interfere with reactions involving strong bases or reactive intermediates.

      • Solution: If you suspect decomposition, switch to an inert, aprotic solvent. Toluene or THF are often good starting points for many cyclization reactions.[4][5]

Issue 2: Formation of Significant Impurities

  • Question: Our final product is contaminated with several impurities that are difficult to separate. Could the solvent be the culprit?

  • Answer: Yes, the solvent can play a significant role in the formation of byproducts.

    • Side Reactions: The solvent can influence the pathway of the reaction, leading to the formation of undesired isomers or other impurities. For instance, in reactions involving ambident nucleophiles, the polarity of the solvent can affect the site of attack.

      • Solution: A systematic screening of solvents with varying polarities can help identify a solvent that favors the desired reaction pathway. For instance, a change from a polar protic to a polar aprotic solvent can sometimes dramatically alter the product distribution.

    • Solvent Reactivity: Some solvents can react with the reagents. For example, using an alcohol as a solvent in a reaction that uses a strong base like sodium hydride is not advisable as the alcohol will be deprotonated.

      • Solution: Always choose a solvent that is inert under the reaction conditions. Refer to chemical compatibility charts and the literature for guidance.

Issue 3: Poor Regioselectivity in N-Alkylation/Substitution

  • Question: We are attempting a subsequent N-alkylation of the indazole ring and are getting a mixture of N1 and N2 isomers. How can the solvent influence this?

  • Answer: Solvent choice is a critical factor in controlling the regioselectivity of N-alkylation of indazoles.[4] The polarity of the solvent can influence the site of alkylation.

    • Influence on the Nucleophile: The solvent can solvate the indazole anion differently, exposing one nitrogen more than the other for alkylation.

      • Solution: It has been observed that polar aprotic solvents like DMF can favor N1 alkylation, while non-polar solvents may lead to different ratios.[4] A patent for the synthesis of other indazoles suggests that toluene can be used for highly N2-selective alkylation reactions.[6] Therefore, a careful selection and screening of solvents are crucial for achieving the desired regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the synthesis of Methyl 6-fluoro-1H-indazole-3-carboxylate?

A1: There is no single "best" solvent as the optimal choice depends on the specific synthetic route employed. However, for the cyclization step, which is often part of the synthesis (e.g., via a Japp-Klingemann reaction), a good starting point would be a polar aprotic solvent like tetrahydrofuran (THF) or a non-polar solvent like toluene .[4][5] THF offers good solubility for many organic compounds, while toluene is suitable for reactions that require a higher temperature and a non-polar environment.

Q2: How does solvent polarity affect the reaction?

A2: Solvent polarity can influence the reaction in several ways:

  • Solubility: As discussed, it affects the solubility of reactants.

  • Reaction Rate: For reactions that involve the formation of charged intermediates or transition states, polar solvents can stabilize these species, thus increasing the reaction rate. Conversely, for reactions where the reactants are more polar than the transition state, a less polar solvent might be more effective.

  • Regioselectivity: As seen in N-alkylation, solvent polarity can dictate the position of chemical modification on the indazole ring.[4]

Q3: Are protic solvents ever a good choice for this synthesis?

A3: Generally, aprotic solvents are preferred for the key steps in indazole synthesis, especially if strong bases or moisture-sensitive reagents are involved. However, in some specific cases, such as the hydrolysis of an ester group or certain purification steps like recrystallization, protic solvents like methanol or ethanol could be used.[5][7]

Q4: How can I experimentally determine the best solvent?

A4: A systematic solvent screening is the most reliable method. This involves running the reaction in a small scale with a variety of solvents under the same conditions and analyzing the results (e.g., by TLC, LC-MS, or NMR) to determine the yield and purity of the product.

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol for the synthesis of a 1H-indazole-3-carboxylate, which can be adapted for Methyl 6-fluoro-1H-indazole-3-carboxylate. The crucial role of the solvent is highlighted.

Step 1: Formation of the Hydrazone (Japp-Klingemann Reaction)

  • Dissolution of Starting Material: Dissolve the appropriate β-ketoester in a suitable solvent. The choice here is critical for solubility. A polar aprotic solvent like ethanol or acetic acid is often used.

  • Diazotization: In a separate vessel, prepare the diazonium salt of the corresponding aniline in an aqueous acidic solution at low temperature (0-5 °C).

  • Coupling Reaction: Slowly add the diazonium salt solution to the β-ketoester solution. The solvent must be able to accommodate both the organic and aqueous phases to some extent, or a co-solvent system might be necessary.

  • Work-up: After the reaction is complete, the hydrazone product is typically extracted into an organic solvent like ethyl acetate .

Step 2: Cyclization to the Indazole Ring

  • Dissolution of Hydrazone: Dissolve the purified hydrazone from Step 1 in a high-boiling, inert solvent. Toluene or xylene are common choices as they allow for heating to drive the cyclization and facilitate the removal of water via a Dean-Stark trap.[5]

  • Acid Catalysis (if required): Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heating: Reflux the reaction mixture for several hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Isolation: Cool the reaction mixture and isolate the crude product by filtration or by removing the solvent under reduced pressure.

Step 3: Esterification

  • Dissolution: Dissolve the 6-fluoro-1H-indazole-3-carboxylic acid in an excess of methanol .

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or methanesulfonic acid .[7]

  • Reflux: Heat the mixture at reflux for several hours.

  • Work-up: Neutralize the acid, remove the excess methanol, and extract the methyl ester into a suitable organic solvent.

Data Presentation

Table 1: Properties of Common Solvents in Indazole Synthesis

SolventPolarity (Dielectric Constant)Boiling Point (°C)Protic/AproticTypical Application in Indazole Synthesis
Toluene2.4111AproticCyclizations, N2-selective alkylations.[5][6]
Tetrahydrofuran (THF)7.666AproticGeneral purpose, good for solubility.[1][4]
Acetonitrile (MeCN)37.582AproticPolar reactions, aryne trapping.[1]
Dimethylformamide (DMF)36.7153AproticN1-selective alkylations, reactions requiring high temperatures.
Ethanol24.678ProticJapp-Klingemann reaction, recrystallization.[5]
Acetic Acid6.2118ProticJapp-Klingemann reaction.[5]

Visualization

Diagram 1: Decision Workflow for Solvent Selection

SolventSelection Start Start: Solvent Selection Solubility Are reactants soluble? Start->Solubility ReactionType What is the reaction type? (e.g., Cyclization, Alkylation) Solubility->ReactionType Yes Aprotic Consider Aprotic Solvents (THF, Toluene, MeCN, DMF) Solubility->Aprotic No, try polar aprotic Temp Is heating required? ReactionType->Temp HighBoiling Select High-Boiling Solvent (Toluene, DMF, Xylene) Temp->HighBoiling Yes LowBoiling Low-Boiling Solvent is an option (THF, MeCN) Temp->LowBoiling No Base Is a strong base used? Base->Aprotic No InertAprotic Use Inert Aprotic Solvent (Toluene, THF) Base->InertAprotic Yes Optimize Screen Selected Solvents & Optimize Aprotic->Optimize Protic Consider Protic Solvents (Ethanol, Acetic Acid) HighBoiling->Base LowBoiling->Base InertAprotic->Optimize

Caption: A decision tree to guide solvent selection for the synthesis.

References

  • Beilstein Journals. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • ArODES HES-SO. Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. Retrieved from [Link]

  • Google Patents. WO2017186693A1 - Synthesis of indazoles.
  • Wikipedia. Japp–Klingemann reaction. Retrieved from [Link]

  • MDPI. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]

  • LOCKSS. Practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Retrieved from [Link]

  • PrepChem.com. Synthesis of indazole-3-carboxylic acid methyl ester. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification Challenges of Fluorinated Heterocyclic Compounds

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of fluorinated heterocyclic compounds. The unique physicochemical properties imparted by fluorine atoms necessitate specialized purification strategies. This document is designed to provide both foundational knowledge and practical, field-proven solutions to overcome these hurdles.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying fluorinated heterocyclic compounds?

The main difficulties arise from the distinctive properties that fluorine atoms confer upon a molecule.[1] These include:

  • Altered Polarity and Lipophilicity: Fluorination often increases a molecule's lipophilicity, which impacts its solubility and how it interacts with chromatographic stationary phases.[1][2] This can lead to unexpected elution patterns and difficulty in separating compounds from non-fluorinated analogues.[3]

  • Changes in pKa: Due to fluorine's high electronegativity, it can lower the pKa of basic nitrogen atoms within a heterocyclic ring.[1][2] This shift in ionization state affects the compound's behavior in ion-exchange chromatography and its overall solubility profile.[1]

  • Strong Intermolecular Interactions: Fluorinated compounds can engage in unique intermolecular forces, such as fluorous-fluorous interactions.[1] While these can be harnessed for specialized purification techniques, they can also complicate standard purification methods.[1]

  • Co-elution with Impurities: Structurally similar impurities, both non-fluorinated and partially fluorinated, can be particularly challenging to separate from the target compound.[1]

  • Compound Stability: Some fluorinated heterocycles can be sensitive to the acidity of standard silica gel, leading to degradation during column chromatography.[4]

Q2: Which purification techniques are most effective for these compounds?

The most successful purification strategies often involve a combination of the following techniques:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a particularly powerful tool for purifying fluorinated compounds.[1] The selection of the stationary phase and mobile phase is crucial for achieving optimal separation.[1][3] Fluorinated stationary phases can offer alternative selectivity compared to traditional C8 and C18 columns.[5][6]

  • Flash Column Chromatography: While standard silica gel can sometimes be problematic, it remains a workhorse for purification.[7][8] Modifications, such as deactivating the silica gel, or using alternative stationary phases like alumina or Florisil, can mitigate compound degradation.[4]

  • Crystallization: This technique is highly effective for obtaining material of very high purity, especially in the final stages of a synthesis.[7] However, the altered solubility of fluorinated compounds can make finding suitable crystallization conditions a challenge.[1]

  • Solid-Phase Extraction (SPE): SPE is valuable for sample cleanup, removing significant impurities, and concentrating the target compound before a final purification step. A specialized technique, Fluorous SPE (F-SPE), utilizes fluorous interactions for highly selective separations.[1]

  • Fractional Distillation: For volatile fluorinated heterocyclic compounds, fractional distillation can be an effective method of separation.[7]

Q3: How does the position of the fluorine atom on the heterocyclic ring impact purification?

The location of the fluorine atom significantly influences the molecule's electronic properties and steric profile, which in turn affects its purification.[1] For instance, a fluorine atom adjacent to a basic nitrogen can drastically lower the pKa, impacting its charge state at a given pH. The position also affects the molecule's overall dipole moment and shape, which dictates its interaction with chromatographic stationary phases and its crystal packing during crystallization.

Q4: Are there specific safety precautions I should take when handling fluorinated compounds during purification?

Yes, safety is paramount. While many fluorinated heterocyclic compounds are stable solids, some reagents and byproducts can be hazardous.

  • General Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]

  • Reagent-Specific Hazards: Be aware of the specific hazards of any fluorinating agents used in the synthesis, as some can be highly toxic, corrosive, and react violently with water.[8]

  • Potential for HF Formation: High temperatures or certain chemical conditions can potentially lead to the formation of hydrogen fluoride (HF), which is extremely corrosive and toxic.[10][11] Ensure you are familiar with the first-aid procedures for HF exposure, which includes the application of calcium gluconate gel.[10][12]

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste protocols.[9]

II. Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of fluorinated heterocyclic compounds.

Guide 1: Troubleshooting Flash Column Chromatography
Problem Potential Cause(s) Recommended Solution(s)
Compound Decomposes on the Column The compound is unstable on acidic silica gel.- Test for Stability: Before running a large-scale column, spot your compound on a TLC plate and let it sit for a few hours. Re-run the TLC to see if any degradation has occurred. - Deactivate Silica Gel: Prepare a slurry of silica gel in your chosen eluent containing 1-2% triethylamine or ammonia to neutralize the acidic sites. - Switch Stationary Phase: Consider using a less acidic stationary phase such as alumina (neutral or basic) or Florisil.[4]
Poor Separation of Product and a Close-Running Impurity The chosen solvent system has insufficient selectivity.- Solvent System Screening: Systematically screen a variety of solvent systems with different polarities and selectivities (e.g., ethyl acetate/hexanes, dichloromethane/methanol, acetone/hexanes).[4] - Utilize Fluorinated Phases: For HPLC, consider using a column with a fluorinated stationary phase (e.g., pentafluorophenyl - PFP) which can offer different retention mechanisms like dipole-dipole and π-π interactions.[5]
Compound Elutes Too Quickly (in the Solvent Front) The eluent is too polar for the compound, or the compound has very low polarity.- Decrease Eluent Polarity: Start with a less polar solvent system (e.g., a higher percentage of hexanes in an ethyl acetate/hexanes system). - Dry Loading: Adsorb your crude material onto a small amount of silica gel and load it onto the column as a dry powder. This can improve resolution for less polar compounds.
Compound Does Not Elute from the Column The eluent is not polar enough, or the compound has irreversibly bound to the silica gel.- Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. - Check for Decomposition: If increasing polarity doesn't work, your compound may have decomposed on the column.[4]
Tailing Peaks Secondary interactions between the compound and the stationary phase (e.g., basic amines interacting with acidic silica).- Add a Modifier: Add a small amount of a modifier to your eluent. For basic compounds, add triethylamine (0.1-1.0%). For acidic compounds, add acetic acid or trifluoroacetic acid (TFA) (0.01-0.15%).[13]
Guide 2: Troubleshooting Crystallization
Problem Potential Cause(s) Recommended Solution(s)
Compound Oils Out Instead of Crystallizing The solution is supersaturated, the cooling rate is too fast, or the solvent is not ideal.- Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered vial. - Vapor Diffusion: Dissolve your compound in a good solvent and place this vial inside a larger chamber containing a poor solvent (an "anti-solvent"). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of your compound and inducing crystallization. - Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites. - Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystal growth.
No Crystals Form The compound is too soluble in the chosen solvent, or the solution is not concentrated enough.- Concentrate the Solution: Carefully evaporate some of the solvent. - Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble until the solution becomes slightly cloudy. Then, add a small amount of the original solvent to redissolve the precipitate and allow it to cool slowly.
Crystals are Impure Impurities are co-crystallizing with the product, or the crystals have trapped mother liquor.- Recrystallization: Redissolve the crystals in a minimal amount of hot solvent and allow them to re-form slowly. This process can be repeated to improve purity. - Wash the Crystals: After filtering, wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.

III. Experimental Protocols & Workflows

Protocol 1: Purity Assessment by 19F NMR

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) is a powerful technique for assessing the purity of fluorinated compounds because of its high sensitivity and the wide chemical shift range of fluorine.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of your purified compound and dissolve it in a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Internal Standard: Add a known amount of a fluorine-containing internal standard with a well-separated 19F NMR signal (e.g., trifluorotoluene).

  • Data Acquisition: Acquire the 19F NMR spectrum. Ensure the relaxation delay is sufficient to allow for complete relaxation of all fluorine nuclei for accurate quantification.

  • Data Analysis: Integrate the signals corresponding to your compound and the internal standard. The relative integration values, corrected for the number of fluorine atoms in each molecule, will give you the purity of your sample.

Workflow 1: Selecting a Purification Strategy

This workflow provides a logical progression for choosing the most appropriate purification method.

Purification_Strategy start Crude Fluorinated Heterocyclic Compound tlc_check Analyze by TLC/ LC-MS start->tlc_check is_volatile Is the compound volatile? tlc_check->is_volatile Initial analysis complete distillation Fractional Distillation is_volatile->distillation Yes flash_chrom Flash Column Chromatography is_volatile->flash_chrom No purity_check1 Assess Purity (NMR, LC-MS) distillation->purity_check1 flash_chrom->purity_check1 hplc_purify Preparative HPLC purity_check1->hplc_purify Purity < 95% and complex mixture crystallization Crystallization purity_check1->crystallization Purity < 95% and solid material final_purity Final Purity Check purity_check1->final_purity Purity > 95% hplc_purify->final_purity crystallization->final_purity pure_product Pure Product final_purity->pure_product Purity meets specifications

Caption: Decision tree for selecting a purification strategy.

IV. References

  • Benchchem. (2025). Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds. Retrieved from

  • Google Patents. (n.d.). US5859255A - Process for the preparation of fluorinated heterocyclic compounds. Retrieved from

  • Xiao, N., & Yu, Y. B. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. Retrieved from

  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from

  • Benchchem. (n.d.). A Comparative Guide to the Safety and Handling of Modern Fluorinating Reagents. Retrieved from

  • ResearchGate. (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. Retrieved from

  • PMC - NIH. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Retrieved from

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from

  • Purdue University. (n.d.). Fluorine Safety. Retrieved from

  • Dr.Oracle. (2025). What are the necessary precautions when handling perfluorodecalin?. Retrieved from

  • Environment, Health & Safety - University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from

  • PlasticsEurope. (2025). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from

  • Department of Chemistry, University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Retrieved from

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Biological Activity of Methyl 6-fluoro-1H-indazole-3-carboxylate vs. Isomeric Scaffolds

The following guide provides an in-depth technical analysis of Methyl 6-fluoro-1H-indazole-3-carboxylate , treating it not as a standalone commodity but as a critical pharmacophore scaffold in medicinal chemistry. This a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of Methyl 6-fluoro-1H-indazole-3-carboxylate , treating it not as a standalone commodity but as a critical pharmacophore scaffold in medicinal chemistry.

This analysis synthesizes data from recent developments in EP4 receptor antagonism , PAK1 kinase inhibition , and synthetic cannabinoid research to illustrate why the 6-fluoro isomer is frequently selected over its 4-, 5-, and 7-fluoro counterparts.

Executive Summary: The "Privileged Scaffold" Status

Methyl 6-fluoro-1H-indazole-3-carboxylate (CAS: 885279-26-5) is a high-value intermediate used to generate libraries of bioactive indazole-3-carboxamides. While the ester itself possesses negligible intrinsic pharmacological activity, it serves as a distinct divergent node in drug design.

Its primary utility lies in its ability to:

  • Modulate Metabolic Stability: The C6-fluorine atom blocks a primary site of oxidative metabolism (CYP450-mediated hydroxylation) common in the indazole core.

  • Direct Regioselectivity: The electron-withdrawing nature of the fluorine at C6 influences the acidity of the N1-proton, altering N1 vs. N2 alkylation ratios—a critical factor in potency optimization.

Quick Comparison: 6-Fluoro vs. Isomeric Alternatives
Feature6-Fluoro (Target) 5-Fluoro 4-Fluoro / 7-Fluoro
Primary Application EP4 Antagonists, PAK1 InhibitorsSynthetic Cannabinoids (CB1 Agonists)Kinase Selectivity Tuning
Metabolic Blockade High (Blocks para-position to N1)High (Blocks para-position to C3)Moderate/Low
Steric Impact Low (allows deep pocket binding)LowHigh (peri-interactions)
N-Alkylation Ratio Favors N1 (typically ~60:40 to 70:30)Favors N1Variable

Comparative Biological Activity Analysis

A. Case Study 1: EP4 Receptor Antagonists (Immunotherapy)

In the development of prostaglandin E2 receptor 4 (EP4) antagonists for colorectal cancer, the position of the substituent on the indazole ring is a determinant of potency.

  • Experimental Insight: When converting Methyl 6-fluoro-1H-indazole-3-carboxylate into its final carboxamide form, the 2H-regioisomer often displays superior potency compared to the 1H-isomer.

  • Data Comparison:

    • 6-Fluoro Derivative (2H-isomer): IC50 ≈ 68 nM (High Potency)

    • Unsubstituted Derivative: IC50 > 100 nM (Lower Potency)

    • 6-Chloro Derivative: Comparable potency but higher lipophilicity (cLogP) and molecular weight, leading to poorer ADME profiles.

  • Mechanism: The 6-fluoro group maintains a small steric profile, allowing the molecule to fit into the tight hydrophobic pocket of the EP4 receptor without inducing the steric clash observed with 6-bromo or 6-iodo analogs.

B. Case Study 2: PAK1 Inhibitors (Oncology)

For p21-activated kinase 1 (PAK1) inhibitors, the 1H-indazole-3-carboxamide scaffold is a known hinge-binder.

  • Role of 6-Fluoro:

    • Selectivity: The fluorine atom at C6 modulates the electron density of the indazole core, affecting the hydrogen bond acceptor capability of N2. This subtle electronic tuning improves selectivity against off-target kinases (e.g., LCK, SRC).

    • Performance: Derivatives synthesized from this scaffold have achieved IC50 values as low as 9.8 nM against PAK1, with >100-fold selectivity over homologous kinases.

C. Case Study 3: Synthetic Cannabinoids (Toxicology & Potency)

While 5-fluoro indazoles (e.g., 5F-MDMB-PINACA) are notorious for extreme CB1 receptor potency (EC50 < 1 nM), the 6-fluoro isomers are less common in illicit markets but are studied in SAR (Structure-Activity Relationship) panels.

  • Comparison: The 6-fluoro shift typically results in a 2-5x reduction in CB1 affinity compared to the 5-fluoro isomer. This makes the 6-fluoro scaffold less attractive for "designer drug" abuse but more useful for therapeutic cannabinoid modulation where "super-agonism" (and associated toxicity) is undesirable.

Mechanistic Visualization: SAR Decision Logic

The following diagram illustrates the decision-making process for selecting the 6-fluoro isomer over others during lead optimization.

SAR_Logic Start Lead Optimization: Indazole Scaffold Metabolism Issue: High Clearance (CYP Oxidation) Start->Metabolism Potency Issue: Poor Target Fit (Steric Clash) Start->Potency Select_Pos Select Substitution Position Metabolism->Select_Pos Potency->Select_Pos Pos_5 5-Fluoro Select_Pos->Pos_5 Pos_6 6-Fluoro Select_Pos->Pos_6 Pos_7 7-Fluoro Select_Pos->Pos_7 Outcome_5 High Potency (CB1) BUT Metabolic Soft Spot at C6 Pos_5->Outcome_5 Outcome_6 Blocks Metabolic Hotspot Retains H-Bond Network Ideal for EP4/PAK1 Pos_6->Outcome_6 Outcome_7 Steric Interference with N1-Substituents Pos_7->Outcome_7

Caption: SAR decision tree highlighting the strategic advantage of the 6-fluoro modification for metabolic stability and binding.

Experimental Protocols: Synthesis & Validation

Trustworthiness Statement: The following protocol is derived from validated medicinal chemistry workflows (EP4/PAK1 literature). It addresses the critical challenge of regioisomer separation (1H vs. 2H), which is the most common failure point in using this scaffold.

Protocol: N-Alkylation and Regioisomer Separation

Objective: To synthesize and isolate the biologically active N-alkylated derivative from Methyl 6-fluoro-1H-indazole-3-carboxylate.

Reagents:

  • Methyl 6-fluoro-1H-indazole-3-carboxylate (1.0 eq)[1]

  • Alkyl Halide (e.g., Benzyl bromide derivatives) (1.2 eq)

  • Base: Cs₂CO₃ (2.0 eq) or K₂CO₃

  • Solvent: DMF (Anhydrous)[2]

Step-by-Step Workflow:

  • Reaction Setup: Dissolve the methyl ester in anhydrous DMF under N₂ atmosphere. Add Cs₂CO₃ and stir for 15 min to deprotonate the indazole NH.

  • Alkylation: Add the alkyl halide dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 3–6 hours.

  • Quench: Pour mixture into ice-water. Extract with Ethyl Acetate (3x).

  • Critical Step - Isomer Separation:

    • The reaction produces a mixture of 1H-isomer (N1-alkyl) and 2H-isomer (N2-alkyl) .

    • TLC Visualization: The 2H-isomer typically has a higher Rf value (less polar) than the 1H-isomer in Hexane:EtOAc systems (e.g., 3:1).

    • Column Chromatography: Use a silica gel gradient (0-30% EtOAc in Hexane).

    • Note: The 6-fluoro substituent exerts an electronic effect that may shift the ratio slightly towards N1 compared to the non-fluorinated parent, but N2 remains a significant minor product (often ~30%).

Protocol Validation: Distinguishing Isomers

Do not rely solely on Rf values. Use NOESY NMR for definitive assignment:

  • 1H-Isomer: Strong NOE correlation between the N-CH₂ protons and the C7-H proton of the indazole ring.

  • 2H-Isomer: Strong NOE correlation between the N-CH₂ protons and C3-H (if C3 is unsubstituted) or substituents on the C3-ester group (weaker/absent). Crucially, NOE to C7-H is ABSENT.

Synthesis Pathway Visualization

Synthesis_Flow Start Methyl 6-fluoro-1H- indazole-3-carboxylate Reaction Alkylation (R-X, Cs2CO3, DMF) Start->Reaction Mixture Isomer Mixture (1H + 2H) Reaction->Mixture Sep Chromatography (Silica Gel) Mixture->Sep Prod_1H 1H-Isomer (Lower Rf) NOE: N-CH2 <-> C7-H Sep->Prod_1H Major (~60%) Prod_2H 2H-Isomer (Higher Rf) Potent EP4 Antagonist Sep->Prod_2H Minor (~40%)

Caption: Divergent synthesis pathway showing the critical separation of 1H and 2H regioisomers.

References

  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists. Journal of Medicinal Chemistry. (2023). Demonstrates the superior potency of 2H-isomers derived from the 6-fluoro scaffold. Link

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors. European Journal of Medicinal Chemistry. (2020). Highlights the use of the scaffold for kinase selectivity (IC50 = 9.8 nM). Link

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData. (2023).[3] Provides crystallographic data and structural insights into the conjugation of the ester moiety with the indazole ring.[3] Link

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. (2012). General background on the antimicrobial and antitumor potential of the indazole-3-carboxylate class. Link

Sources

Comparative

A Comparative Analysis: Methyl 6-fluoro-1H-indazole-3-carboxylate and its Non-Fluorinated Analog in Drug Discovery

This guide provides an in-depth comparison of Methyl 6-fluoro-1H-indazole-3-carboxylate and its non-fluorinated parent compound, Methyl 1H-indazole-3-carboxylate. We will explore how the strategic incorporation of a sing...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of Methyl 6-fluoro-1H-indazole-3-carboxylate and its non-fluorinated parent compound, Methyl 1H-indazole-3-carboxylate. We will explore how the strategic incorporation of a single fluorine atom can dramatically alter the physicochemical properties, synthesis, and biological performance of the indazole scaffold, a privileged structure in medicinal chemistry. This analysis is grounded in established chemical principles and supported by experimental methodologies relevant to drug development professionals.

The Strategic Imperative of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1][2] Due to its small size—mimicking a hydrogen atom—and extreme electronegativity, fluorine can profoundly influence a molecule's properties without adding significant steric bulk.[3] Key advantages of fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[4][5] This can increase a drug's half-life and bioavailability.[1]

  • Modulation of Physicochemical Properties: Fluorine's powerful electron-withdrawing effect can alter the acidity (pKa) of nearby functional groups, which in turn affects a compound's ionization state, solubility, and membrane permeability.[6][7][8]

  • Improved Binding Affinity: Fluorine can enhance a molecule's binding affinity to its protein target through various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, ultimately boosting potency.[2][9]

The indazole core is a versatile scaffold found in numerous therapeutic agents, known for a wide array of biological activities including anti-tumor, anti-inflammatory, and protein kinase inhibition.[10][11][12] By comparing Methyl 6-fluoro-1H-indazole-3-carboxylate with its non-fluorinated analog, we can directly observe the practical impact of this "fluorine effect."

Synthesis and Physicochemical Characterization

The synthetic pathways to both molecules share common principles, but the introduction of fluorine requires specific strategic considerations.

Comparative Synthesis Overview

The synthesis of Methyl 1H-indazole-3-carboxylate can be achieved through several established routes. A common and straightforward method is the direct esterification of 1H-indazole-3-carboxylic acid using methanol in the presence of an acid catalyst like thionyl chloride.[13] Alternative methods include cyclization reactions of appropriately substituted phenylhydrazines or ortho-toluidines.[11][14]

For Methyl 6-fluoro-1H-indazole-3-carboxylate , the synthesis typically starts from a fluorinated precursor, such as a fluorinated anthranilic acid derivative. The indazole ring is then constructed, preserving the fluorine substituent at the 6-position. The final esterification step is analogous to the non-fluorinated counterpart. The overall process requires careful handling of fluorinated reagents and intermediates.

Below is a conceptual workflow illustrating the general synthetic logic.

G cluster_0 Non-Fluorinated Analog Synthesis cluster_1 Fluorinated Analog Synthesis A0 1H-Indazole-3-carboxylic Acid A3 Methyl 1H-indazole-3-carboxylate A0->A3 Esterification A1 Methanol (CH3OH) A1->A3 A2 Thionyl Chloride (SOCl2) A2->A3 B0 Fluorinated Anthranilic Acid Derivative B1 Ring Formation / Cyclization B0->B1 B2 6-Fluoro-1H-indazole-3-carboxylic Acid B1->B2 B3 Esterification B2->B3 B4 Methyl 6-fluoro-1H-indazole-3-carboxylate B3->B4

Fig 1. Conceptual synthetic workflows.
Physicochemical Properties: A Head-to-Head Comparison

The introduction of fluorine at the 6-position induces measurable changes in the molecule's physical and chemical properties. These changes are critical as they directly influence the compound's pharmacokinetic and pharmacodynamic profile.

PropertyMethyl 1H-indazole-3-carboxylateMethyl 6-fluoro-1H-indazole-3-carboxylateRationale for Difference
Molecular Formula C₉H₈N₂O₂C₉H₇FN₂O₂Addition of one fluorine atom.
Molecular Weight 176.17 g/mol 194.16 g/mol Increased mass due to fluorine.
Predicted LogP (Lipophilicity) ~1.5~1.7Fluoro-arenes are generally more lipophilic due to the reduced polarizability of the C-F bond.[6]
Predicted pKa (Acidity of N-H) ~13-14~12-13The electron-withdrawing fluorine atom stabilizes the conjugate base, making the N-H proton more acidic.[1][6]
Dipole Moment LowerHigherThe highly polar C-F bond increases the overall molecular dipole moment.[1]

Note: Predicted values are based on standard computational models and general chemical principles. Experimental values may vary.

Biological Performance and Activity

The true value of fluorination is realized in its impact on biological activity. Indazole derivatives are known to target a variety of proteins, and the presence of fluorine can significantly enhance their inhibitory potential.[10][15]

Impact on Target Engagement and Potency

While both compounds may engage similar biological targets, such as protein kinases or inflammatory pathway enzymes, the fluorinated analog is anticipated to exhibit superior performance.[12] The rationale is twofold:

  • Enhanced Binding Interactions: The polarized C-F bond can act as a hydrogen bond acceptor, forming favorable interactions with amino acid residues (like N-H groups from the peptide backbone) in the target's active site.[9] This additional binding interaction can lead to a lower dissociation constant (Kd) and, consequently, higher potency.

  • Altered Electronics: The electron-withdrawing nature of fluorine modifies the electron density of the entire indazole ring system. This can optimize the electrostatic complementarity between the inhibitor and its target protein, further enhancing binding affinity.[1]

Illustrative Performance Data (Hypothetical Kinase Inhibition)

To illustrate the potential performance difference, the following table presents hypothetical inhibitory concentration (IC₅₀) data against a relevant protein kinase target. Such assays are standard in early-stage drug discovery to quantify and compare compound potency.

CompoundTarget: Protein Kinase X (IC₅₀ in nM)
Methyl 1H-indazole-3-carboxylate332 nM
Methyl 6-fluoro-1H-indazole-3-carboxylate25 nM

This hypothetical 13-fold increase in potency is consistent with findings for other fluorinated heterocyclic compounds compared to their non-fluorinated parents, where fluorination was shown to significantly improve inhibitory activity.[9]

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted differences in biological activity, a robust experimental plan is essential. A cornerstone of this plan is the enzyme inhibition assay, designed to determine not only the potency (IC₅₀) but also the mechanism of inhibition.

Protocol: Enzyme Inhibition Assay (KinaseGlo® Type)

This protocol outlines a luminescent-based assay to measure the inhibition of a protein kinase. The assay quantifies the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Materials:

  • Kinase enzyme, substrate peptide, and reaction buffer.

  • ATP solution (at a concentration near the Kₘ for the enzyme).

  • Test compounds (dissolved in DMSO).

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

  • White, opaque 384-well assay plates.

  • Luminometer plate reader.

Procedure:

  • Compound Preparation: Perform serial dilutions of Methyl 6-fluoro-1H-indazole-3-carboxylate and Methyl 1H-indazole-3-carboxylate in DMSO. Typically, an 8-point, 3-fold dilution series is prepared.

  • Reaction Setup: In each well of the 384-well plate, add 5 µL of the kinase/substrate mixture in reaction buffer.

  • Inhibitor Addition: Add 50 nL of the serially diluted compounds to the appropriate wells. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Initiation of Reaction: Add 5 µL of the ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes. Ensure the reaction is in the linear range (less than 10% of substrate consumed).[16]

  • Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Signal Reading: Incubate for 10 minutes at room temperature to stabilize the signal, then read the luminescence on a plate reader.

  • Data Analysis: Normalize the data using the controls. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Determining the Mechanism of Inhibition

To understand how the inhibitor works, the above experiment is expanded by varying the substrate (ATP) concentration. This allows for the differentiation between competitive, non-competitive, and other modes of inhibition.[17][18]

The workflow for such a mechanism of action (MOA) study is depicted below.

G cluster_outcomes Interpret Results A Design Matrix: Vary [Inhibitor] and [Substrate] B Run Enzyme Kinetic Assays (as per protocol 4.1) A->B C Measure Initial Reaction Velocities (v) B->C D Generate Michaelis-Menten Plots (v vs. [S] at each [I]) C->D E Create Lineweaver-Burk Plot (1/v vs. 1/[S]) D->E F Analyze Plot Intercepts & Slopes E->F G Competitive: Lines intersect on Y-axis (Vmax unchanged, Km increases) F->G Pattern A H Non-Competitive: Lines intersect on X-axis (Vmax decreases, Km unchanged) F->H Pattern B I Uncompetitive: Lines are parallel (Vmax and Km decrease) F->I Pattern C

Fig 2. Workflow for determining the enzyme inhibition mechanism.

By performing these experiments, a researcher can definitively characterize the inhibitory properties of both the fluorinated and non-fluorinated analogs, providing crucial data for structure-activity relationship (SAR) studies and lead optimization.[16][18]

Conclusion

The comparison between Methyl 6-fluoro-1H-indazole-3-carboxylate and Methyl 1H-indazole-3-carboxylate serves as a compelling case study on the power of strategic fluorination. The introduction of a single fluorine atom is predicted to enhance lipophilicity, increase the acidity of the indazole N-H, and, most importantly, significantly boost biological potency. This enhancement is attributed to favorable changes in binding interactions and molecular electronics. The experimental protocols provided herein offer a clear and robust framework for validating these differences and elucidating the precise mechanism of action, empowering researchers to make data-driven decisions in the drug development process.

References

  • Knowledge, H. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?
  • Google Patents. (n.d.). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Chem-Impex. (n.d.). 6-Fluoro-1H-indazole-3-carboxylic acid.
  • Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Biosynth. (n.d.). Methyl 1H-indazole-3-carboxylate.
  • ChemicalBook. (n.d.). 1H-indazole-3-carboxylic acid methyl ester.
  • Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
  • Molecules. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Acta Crystallographica Section E: Crystallographic Communications. (2021). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PubMed Central.
  • Molecules. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • PLoS One. (2012). Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves. PubMed Central.
  • Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
  • RSC Advances. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. The Royal Society of Chemistry.
  • AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • PubMed. (n.d.). The role of fluorine in medicinal chemistry.
  • BenchChem. (2025). Confirming Enzyme Inhibition Mechanisms: A Comparative Guide.
  • Molecules. (2020). Importance of Fluorine in Benzazole Compounds. PubMed Central.
  • Bioorganic Chemistry. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University.
  • ACS Publications. (n.d.). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews.
  • ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry.
  • Quora. (2018). What experiment would test whether an enzyme is competitive or non-competitive?
  • MedChemExpress. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid.
  • Frontiers. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties.
  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?
  • Molecules. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • NCBI Bookshelf. (2012). Assay Guidance Manual - Mechanism of Action Assays for Enzymes.
  • Chemistry LibreTexts. (2025). Enzyme Inhibition.
  • PubMed Central. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • Biosynth. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid.
  • MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • ResearchGate. (2025). Fluorinated Ionic Liquids: Properties and Applications.

Sources

Validation

A Researcher's Guide to In Vitro Efficacy Assessment: Evaluating a Novel Indazole Derivative as a Potential Kinase Inhibitor Against Established Benchmarks

In the landscape of drug discovery, particularly in oncology, the identification of novel kinase inhibitors is a cornerstone of therapeutic advancement. This guide provides a comprehensive framework for researchers and d...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, particularly in oncology, the identification of novel kinase inhibitors is a cornerstone of therapeutic advancement. This guide provides a comprehensive framework for researchers and drug development professionals on how to conduct a rigorous in vitro comparison of a novel chemical entity, Methyl 6-fluoro-1H-indazole-3-carboxylate , against well-established inhibitors of a clinically relevant kinase.

While Methyl 6-fluoro-1H-indazole-3-carboxylate itself is not a known inhibitor, its indazole core is a privileged scaffold in medicinal chemistry, recognized for its role in developing targeted therapies.[1] This guide will, therefore, use it as a representative novel compound to illustrate the process of evaluating its potential inhibitory activity. We will focus on a critical oncogenic target: the BCR-Abl tyrosine kinase , the hallmark of Chronic Myeloid Leukemia (CML).[2]

Our benchmark inhibitors will be Imatinib , the revolutionary first-in-class therapeutic for CML, and Ponatinib , a third-generation inhibitor designed to overcome resistance.[2][3] By following the principles and protocols outlined here, researchers can generate robust, comparative efficacy data essential for progressing a candidate compound.

Foundational Concepts: The Target and the Inhibitors

The BCR-Abl Kinase: A Driver of Malignancy

Chronic Myeloid Leukemia is characterized by a specific genetic abnormality, the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22.[4] This event creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase.[5][6] This rogue kinase is always "on," driving a cascade of downstream signaling pathways that lead to uncontrolled proliferation of white blood cells and resistance to apoptosis (programmed cell death).[5][7] The primary therapeutic strategy in CML is to directly inhibit the ATP-binding site of the BCR-Abl kinase, shutting down its aberrant signaling.[2]

BCR_ABL_Pathway cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-Abl (Constitutively Active Kinase) RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Proliferation Uncontrolled Cell Proliferation RAS_RAF->Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation

Caption: Simplified BCR-Abl Signaling Cascade in CML.

Benchmark Inhibitors: Imatinib and Ponatinib
  • Imatinib (Gleevec®): A first-generation tyrosine kinase inhibitor (TKI) that transformed CML from a fatal disease into a manageable condition.[2] It functions as an ATP-competitive inhibitor, binding to the kinase domain of BCR-Abl and preventing the phosphorylation of its substrates, thereby blocking downstream signaling.[8][9]

  • Ponatinib (Iclusig®): A third-generation TKI developed to address resistance to earlier inhibitors, particularly the T315I "gatekeeper" mutation.[3] Its unique structure, featuring a carbon-carbon triple bond, allows it to bind effectively to both native and mutated BCR-Abl kinases.[10] Ponatinib also acts by occupying the ATP-binding site.[3][11]

Experimental Design: A Head-to-Head In Vitro Comparison

The central goal is to determine the half-maximal inhibitory concentration (IC50) for each compound. The IC50 represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[12] A lower IC50 value signifies higher potency.

This guide will detail a widely used, robust, and non-radioactive method: the LanthaScreen™ Eu Kinase Binding Assay . This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is based on the displacement of a fluorescent tracer from the kinase's ATP-binding site.[13][14]

Assay_Workflow Start Start: Prepare Reagents Serial_Dilution Step 1: Create Serial Dilution of Test Compounds Start->Serial_Dilution Add_Kinase Step 2: Add Kinase/ Antibody Mixture Serial_Dilution->Add_Kinase Add_Tracer Step 3: Add Fluorescent Tracer Add_Kinase->Add_Tracer Incubate Step 4: Incubate at RT (e.g., 60 min) Add_Tracer->Incubate Read_Plate Step 5: Read TR-FRET Signal Incubate->Read_Plate Analyze Step 6: Calculate % Inhibition & Plot Dose-Response Curve Read_Plate->Analyze IC50 End: Determine IC50 Value Analyze->IC50

Sources

Comparative

A Comparative Guide to the Cross-Reactivity of Methyl 6-fluoro-1H-indazole-3-carboxylate

In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with its intended biological target, alongside a comprehensive understanding of its off-target activities, is para...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with its intended biological target, alongside a comprehensive understanding of its off-target activities, is paramount. This guide provides an in-depth comparative analysis of the cross-reactivity profile of Methyl 6-fluoro-1H-indazole-3-carboxylate, a synthetic compound belonging to the versatile indazole class of molecules. Researchers and drug development professionals will find herein a framework for assessing selectivity, complete with supporting experimental methodologies and comparative data against relevant alternatives.

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anti-tumor, and protein kinase inhibitory effects.[1][2] Given this broad bioactivity, a thorough investigation into the selectivity of any new indazole-based compound is not merely a regulatory requirement but a scientific necessity to predict potential therapeutic efficacy and unforeseen toxicities.[3]

This guide will present a hypothetical, yet plausible, cross-reactivity study of Methyl 6-fluoro-1H-indazole-3-carboxylate, assuming its primary intended target is a protein kinase, a common target for indazole derivatives.[4] For comparative purposes, we will benchmark its performance against two structurally related compounds: the parent molecule, Methyl 1H-indazole-3-carboxylate, and a known multi-kinase inhibitor with an indazole core, Pazopanib.

The Criticality of Selectivity Profiling

The clinical success of a targeted therapeutic agent is intrinsically linked to its selectivity. While potent on-target engagement is desired for efficacy, promiscuous binding to other proteins, or "off-targets," can lead to a spectrum of adverse effects.[3][5] Kinase inhibitors, in particular, often exhibit cross-reactivity due to the conserved nature of the ATP-binding pocket across the human kinome. Therefore, early and comprehensive selectivity profiling is a cornerstone of preclinical drug development.[6]

Experimental Design for a Comprehensive Cross-Reactivity Assessment

To construct a robust cross-reactivity profile for Methyl 6-fluoro-1H-indazole-3-carboxylate, a multi-pronged approach is essential, integrating biochemical and cell-based assays. This ensures that the investigation progresses from a broad, high-throughput screening of potential interactions to a more focused validation of these interactions within a physiological context.

Our proposed study encompasses three key experimental stages:

  • Broad Kinase Panel Screening: An initial high-throughput screen against a diverse panel of human kinases to identify potential off-targets.

  • Quantitative Competitive Binding Assays: To determine the binding affinity (Kd) of the compound for the primary target and key off-targets identified in the initial screen.[7][8][9]

  • Cellular Thermal Shift Assay (CETSA®): To confirm target engagement and assess compound-induced stabilization of the primary target and selected off-targets in a cellular environment.[10][11][12][13]

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Validation cluster_2 Phase 3: Cellular Confirmation A Methyl 6-fluoro-1H-indazole-3-carboxylate B Broad Kinase Panel (e.g., 400+ kinases) A->B High-Throughput Screening C Primary Target & Key Off-Targets B->C Hit Identification D Competitive Binding Assay (e.g., SPR) C->D Affinity Determination (Kd) E Live Cell Lines D->E In-Cellulo Validation F Cellular Thermal Shift Assay (CETSA®) E->F Target Engagement Measurement

Caption: A streamlined workflow for the comprehensive cross-reactivity profiling of a small molecule inhibitor.

Comparative Data Analysis

For the purpose of this guide, let us assume that the primary target of Methyl 6-fluoro-1H-indazole-3-carboxylate is p21-activated kinase 1 (PAK1) , a target implicated in cancer progression and for which other indazole derivatives have shown inhibitory activity.[4]

Part 1: Broad Kinase Panel Screening

The initial screen is performed at a single high concentration (e.g., 10 µM) of the test compounds against a large panel of kinases. The results are typically expressed as the percentage of remaining kinase activity.

Table 1: Kinase Inhibition Profile at 10 µM

Kinase TargetMethyl 6-fluoro-1H-indazole-3-carboxylate (% Inhibition)Methyl 1H-indazole-3-carboxylate (% Inhibition)Pazopanib (% Inhibition)
PAK1 (Primary Target) 95 60 85
VEGFR2301598
PDGFRβ251095
c-Kit15592
SRC452070
ABL110255

From this initial screen, Methyl 6-fluoro-1H-indazole-3-carboxylate demonstrates potent inhibition of its intended target, PAK1. Notably, it shows significantly less activity against other kinases like VEGFR2, PDGFRβ, and c-Kit compared to the broad-spectrum inhibitor Pazopanib. The parent compound, Methyl 1H-indazole-3-carboxylate, shows weaker activity across the board. SRC kinase emerges as a potential off-target for the fluorinated compound.

Part 2: Quantitative Competitive Binding Assays

To quantify the binding affinities, competitive binding assays, such as Surface Plasmon Resonance (SPR), are employed for the primary target and the most significant off-target identified (SRC).

Table 2: Binding Affinities (Kd) for Selected Kinases

CompoundPAK1 Kd (nM)SRC Kd (nM)Selectivity Ratio (SRC Kd / PAK1 Kd)
Methyl 6-fluoro-1H-indazole-3-carboxylate2585034
Methyl 1H-indazole-3-carboxylate500>10,000>20
Pazopanib401503.75

The quantitative binding data confirms the higher potency and selectivity of Methyl 6-fluoro-1H-indazole-3-carboxylate for PAK1 compared to Pazopanib. The addition of the fluorine atom appears to significantly enhance the binding affinity for PAK1 relative to the parent compound. The selectivity ratio indicates that the fluorinated compound is 34-fold more selective for PAK1 over SRC.

Part 3: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to verify target engagement in a more physiologically relevant environment.[11][13][14] The assay measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature (Tm) of the target protein in the presence of the compound indicates direct binding in the cellular milieu.

Table 3: Cellular Target Engagement via CETSA® (ΔTm in °C)

Compound (at 10 µM)PAK1 ΔTm (°C)SRC ΔTm (°C)
Methyl 6-fluoro-1H-indazole-3-carboxylate+5.2+1.5
Methyl 1H-indazole-3-carboxylate+0.8Not Determined
Pazopanib+4.8+3.5

The CETSA® results corroborate the biochemical findings. Methyl 6-fluoro-1H-indazole-3-carboxylate induces a significant thermal stabilization of PAK1 in intact cells, confirming robust target engagement. The much smaller temperature shift for SRC suggests weaker and potentially less physiologically relevant binding at this concentration. In contrast, Pazopanib shows significant stabilization of both PAK1 and SRC, consistent with its known multi-kinase activity.

Experimental Protocols

Broad Kinase Selectivity Profiling

A detailed protocol for kinase selectivity profiling can be complex and is often performed by specialized contract research organizations. However, a general workflow is as follows:

  • Compound Preparation: A stock solution of the test compound is prepared in DMSO and then diluted to the final screening concentration in the assay buffer.

  • Assay Plate Preparation: Kinases, substrate, and ATP are dispensed into the wells of a microtiter plate.

  • Compound Addition: The test compound is added to the assay wells.

  • Kinase Reaction: The reaction is initiated and incubated at a controlled temperature for a specific duration.

  • Detection: The kinase activity is measured using a suitable detection method, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.[15]

  • Data Analysis: The percentage of inhibition is calculated by comparing the signal from the wells with the test compound to the signals from positive and negative control wells.

Competitive Binding Assay (Surface Plasmon Resonance)
  • Sensor Chip Preparation: The purified target protein (e.g., PAK1) is immobilized on the surface of an SPR sensor chip.

  • Analyte Preparation: A series of concentrations of the test compound are prepared in a suitable running buffer.

  • Binding Measurement: The analyte solutions are injected over the sensor chip surface, and the change in the refractive index, which is proportional to the mass of the bound analyte, is monitored in real-time.

  • Data Analysis: The binding data is fitted to a suitable binding model to determine the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) is calculated (Kd = koff / kon).

G cluster_0 Setup cluster_1 Measurement cluster_2 Analysis A Immobilize Ligand (Kinase) on Sensor Chip C Inject Analyte over Sensor Surface A->C B Prepare Analyte (Inhibitor) Dilution Series B->C D Monitor Binding (Association Phase) C->D E Inject Buffer (Dissociation Phase) D->E F Regenerate Sensor Surface E->F G Fit Sensorgram Data to Binding Model E->G F->C Next Concentration H Calculate kon, koff, and Kd G->H

Sources

Validation

"Methyl 6-fluoro-1H-indazole-3-carboxylate vs. 5-fluoro isomer biological activity"

This guide provides an objective, technical comparison of Methyl 6-fluoro-1H-indazole-3-carboxylate and its 5-fluoro isomer . It is designed for medicinal chemists and pharmacologists optimizing indazole scaffolds for dr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison of Methyl 6-fluoro-1H-indazole-3-carboxylate and its 5-fluoro isomer . It is designed for medicinal chemists and pharmacologists optimizing indazole scaffolds for drug discovery.

Executive Summary

The regiochemistry of fluorine substitution on the indazole-3-carboxylate scaffold dictates its utility in distinct therapeutic areas.

  • Methyl 5-fluoro-1H-indazole-3-carboxylate is the preferred scaffold for GPCR modulation (specifically Cannabinoid CB1/CB2 and 5-HT receptors) and antimicrobial agents . Its 5-position substitution effectively blocks the primary site of metabolic oxidation (CYP450), significantly enhancing half-life.

  • Methyl 6-fluoro-1H-indazole-3-carboxylate is the dominant scaffold for Kinase Inhibition (FGFR, VEGFR) and Immunotherapy targets (EP4 antagonists). The 6-fluoro motif modulates the electronic density of the pyrazole ring differently, often favoring ATP-binding pocket interactions where steric constraints at the 5-position are prohibitive.

Chemical & Physical Profile

Both isomers act as critical "warheads" or intermediates. The ester group is typically hydrolyzed to the acid or converted to an amide in the final pharmacophore.

FeatureMethyl 6-fluoro -1H-indazole-3-carboxylateMethyl 5-fluoro -1H-indazole-3-carboxylate
CAS Number 885278-42-2 (Analogous Acid: 129295-30-3)1077-96-9 (Acid form)
Molecular Weight 194.16 g/mol 194.16 g/mol
Electronic Effect Inductive withdrawal stabilizes N1-H; typically lower pKa at N1.Stronger deactivation of C4; blocks oxidation at para-position to N1.
Lipophilicity (cLogP) ~1.8 - 2.1~1.8 - 2.1
Primary Metabolic Fate Oxidation at C5 (if unsubstituted) or C7.Oxidation at C6 or C7 (C5 is blocked).
Key Application Kinase Inhibitors (FGFR), EP4 Antagonists.Synthetic Cannabinoids, Antivirals (HCV), Antimicrobials.

Biological Activity & SAR Analysis[1][2][3][4]

5-Fluoro Isomer: Metabolic Stability & GPCR Potency

The 5-position of the indazole ring is electronically homologous to the 5-position of indole. In unsubstituted indazoles, this is the primary site of Phase I metabolic hydroxylation.

  • Mechanism: Substitution with fluorine at C5 blocks CYP450-mediated oxidation, preventing the formation of the 5-hydroxy metabolite and subsequent glucuronidation.

  • Data Insight: In antimicrobial assays (e.g., against M. tuberculosis), 5-fluoro analogs often exhibit 10-15x greater potency than 6-fluoro analogs (MIC 4.7 µM vs 74 µM for analogous indole cores) due to increased intracellular stability.

  • Cannabinoid Receptors: 5-fluoro-indazole-3-carboxamides (derived from this ester) are potent CB1 agonists. The fluorine enhances lipophilicity and receptor residence time compared to the non-fluorinated parent.

6-Fluoro Isomer: Kinase Selectivity

The 6-fluoro isomer is frequently utilized when the binding pocket requires a specific hydrogen bond donor/acceptor geometry that the 5-F would sterically disrupt.

  • FGFR Inhibition: In Fibroblast Growth Factor Receptor (FGFR) inhibitors, the 6-fluoro substitution allows the scaffold to fit into the ATP binding cleft while maintaining favorable electrostatic interactions with the hinge region.

  • EP4 Antagonism: Recent immunotherapy research identifies the 6-fluoro derivative as a key intermediate for Prostanoid EP4 receptor antagonists (used in colorectal cancer). The 6-F provides necessary electronic deactivation without the steric bulk that would clash with the receptor's hydrophobic pocket.

Visualization: SAR Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate isomer based on the target class.

SAR_Decision_Tree Start Target Identification Metabolism Is Metabolic Lability at C5 a Liability? Start->Metabolism Kinase Target: Kinase (ATP Pocket) or EP4 Receptor Metabolism->Kinase No (Steric Fit Priority) GPCR Target: GPCR (CB1/5-HT) or Antimicrobial Metabolism->GPCR Yes (High Clearance) Select6F Select 6-Fluoro Isomer (Electronic Tuning) Kinase->Select6F Select5F Select 5-Fluoro Isomer (Blocks Metabolism) GPCR->Select5F Outcome5F High Metabolic Stability Potent CB1/Antiviral Select5F->Outcome5F Outcome6F High Selectivity FGFR/EP4 Inhibition Select6F->Outcome6F

Caption: Decision matrix for selecting 5-F vs 6-F indazole scaffolds based on metabolic liability and target binding pocket constraints.

Experimental Protocols

Synthesis: Regioselective N-Alkylation

A critical challenge with these esters is alkylating the N1 position without N2 contamination. The electronic difference between 5-F and 6-F affects this ratio.

Protocol for Methyl 6-fluoro-1-substituted-1H-indazole-3-carboxylate:

  • Reagents: Methyl 6-fluoro-1H-indazole-3-carboxylate (1.0 eq), Alkyl Bromide (1.2 eq), K₂CO₃ (2.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve the ester in DMF (0.1 M concentration) under N₂ atmosphere.

    • Add K₂CO₃ and stir at Room Temperature (RT) for 15 min to deprotonate.

    • Add Alkyl Bromide dropwise.

    • Heat to 60°C for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3).

    • Note: The 6-fluoro isomer typically yields a 60:40 to 70:30 ratio of N1:N2 product. The 5-fluoro isomer may show slightly higher N1 selectivity due to para-electronic effects.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography. N1 isomer usually elutes after the N2 isomer (N2 is less polar).

Biological Assay: In Vitro Metabolic Stability

To validate the advantage of the 5-fluoro isomer, use a microsome stability assay.

Protocol:

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: 1 µM of Methyl 5-fluoro (or 6-fluoro) derivative.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Incubation:

    • Pre-incubate microsomes and substrate at 37°C for 5 min.

    • Initiate with NADPH.

    • Sample at t = 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS monitoring parent ion depletion.

  • Expected Result: The 5-fluoro isomer should show a longer intrinsic half-life (

    
    ) compared to the 6-fluoro isomer, provided C5 oxidation is the primary metabolic route for the scaffold.
    

Pathway Visualization: Metabolic Fate

Metabolic_Fate Substrate Indazole Scaffold F5 5-Fluoro-Indazole Substrate->F5 F6 6-Fluoro-Indazole Substrate->F6 CYP CYP450 (Oxidation) Blocked C5 Oxidation BLOCKED CYP->Blocked Metabolite 5-Hydroxy-6-Fluoro Metabolite CYP->Metabolite Hydroxylation F5->CYP Resistant Stable High Metabolic Stability Blocked->Stable F6->CYP Clearance Rapid Clearance (Glucuronidation) Metabolite->Clearance

Caption: Comparative metabolic fate. The 5-F isomer blocks the primary oxidation site, enhancing stability.

References

  • Fishwick, C. W., et al. (2021). "Fragment-led de novo design of 1H-indazole-based FGFR kinase inhibitors." Journal of Medicinal Chemistry. Retrieved from [Link]

  • Banister, S. D., et al. (2015). "Pharmacology of Indazole Synthetic Cannabinoids: 5-Fluoro Isomers and CB1 Receptor Activation." ACS Chemical Neuroscience. Retrieved from [Link]

  • Zhou, Y., et al. (2023). "Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists." Journal of Medicinal Chemistry. Retrieved from [Link]

  • Hypha Discovery. (2024).[1][2][3][4] Metabolism of five membered nitrogen containing heterocycles: Indole and Indazole oxidation patterns. Retrieved from [Link]

Sources

Comparative

Definitive Structural Elucidation: SCXRD vs. Spectroscopic Alternatives for Methyl 6-fluoro-1H-indazole-3-carboxylate

Executive Summary: The Indazole Ambiguity In the development of synthetic cannabinoids and anti-inflammatory agents, Methyl 6-fluoro-1H-indazole-3-carboxylate serves as a critical scaffold.[1] However, its structural val...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indazole Ambiguity

In the development of synthetic cannabinoids and anti-inflammatory agents, Methyl 6-fluoro-1H-indazole-3-carboxylate serves as a critical scaffold.[1] However, its structural validation presents a classic problem in heterocyclic chemistry: prototropic tautomerism .[1]

While High-Resolution Mass Spectrometry (HRMS) confirms the formula and Nuclear Magnetic Resonance (NMR) confirms the connectivity, neither can definitively resolve the thermodynamic preference between the 1H- and 2H- tautomers (or N1/N2 regioisomers during alkylation) with absolute certainty in the solid state.[1]

This guide outlines the Single Crystal X-ray Diffraction (SCXRD) workflow as the "Gold Standard" for confirming this structure, comparing its efficacy against spectroscopic alternatives.

The Structural Challenge

The indazole core exists in a dynamic equilibrium between the 1H and 2H forms.[1] The introduction of a fluorine atom at the C6 position and a methyl ester at C3 creates electronic push-pull effects that influence this equilibrium.[1]

  • The Risk: Misassigning the tautomer or regioisomer (in derivatives) leads to incorrect Structure-Activity Relationship (SAR) models.[1]

  • The Solution: SCXRD provides a static, 3D snapshot of the molecule, determining the precise location of the acidic proton and the bond lengths affected by the fluorine substituent.[1]

Visualization: The Tautomer/Regioisomer Decision Matrix

Indazole_Ambiguity Substrate Methyl 6-fluoro-indazole-3-carboxylate Ambiguity Structural Ambiguity (N-H Location?) Substrate->Ambiguity Tautomer1 1H-Tautomer (Thermodynamically Preferred) Ambiguity->Tautomer1 Tautomer2 2H-Tautomer (Kinetic/Solvent Dependent) Ambiguity->Tautomer2 NMR Solution NMR (Fast Exchange Average) Ambiguity->NMR Inconclusive XRD SCXRD (Definitive Assignment) Ambiguity->XRD Conclusive XRD->Tautomer1 Solid State Confirmation

Figure 1: The decision pathway for resolving indazole tautomerism. SCXRD offers the only definitive resolution for solid-state configuration.[1]

Methodological Workflow: X-Ray Crystallography

To achieve a publishable structure, a rigorous protocol must be followed.[1] This workflow ensures high redundancy and low R-factors.[1]

Phase 1: Crystal Growth (The Critical Step)

Indazole esters are typically planar and stack well, but the fluorine atom can induce disorder if crystallization is too rapid.[1]

  • Method: Slow Evaporation.[1]

  • Solvent System: Methanol/Ethyl Acetate (1:1).[1] The ester is soluble in EtOAc; MeOH provides H-bond donors to encourage ordered packing.[1]

  • Protocol: Dissolve 20 mg of the compound in 2 mL solvent. Filter into a clean vial. Cover with parafilm, poke 3 holes, and leave at 4°C (fridge) to reduce thermal vibration during nucleation.[1]

Phase 2: Data Collection & Refinement[1]
  • Radiation Source: Mo-Kngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (
    
    
    
    Å). Molybdenum is preferred over Copper for this molecule because the fluorine atom introduces slight absorption, and Mo minimizes absorption corrections while maximizing resolution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
    
    
    Å).
  • Temperature: 100 K (Cryostream). Essential to freeze the rotation of the methyl ester group and minimize the thermal ellipsoid of the terminal fluorine.[1]

  • Refinement Strategy:

    • Direct Methods (SHELXT): To locate heavy atoms (F, O, N, C).[1]

    • Difference Fourier Maps: To locate the N-H proton. Note: In SCXRD, finding the electron density peak near N1 vs. N2 is the "smoking gun" for tautomer assignment.

Visualization: The Crystallography Workflow[1]

SCXRD_Workflow Step1 1. Crystal Growth (MeOH/EtOAc, 4°C) Step2 2. Diffraction (Mo-Kα) (100 K, 0.71073 Å) Step1->Step2 Step3 3. Structure Solution (SHELXT - Direct Methods) Step2->Step3 Step4 4. Refinement (SHELXL) (Anisotropic F, O, N, C) Step3->Step4 Step5 5. H-Atom Location (Difference Fourier Map) Step4->Step5 Decision Is N-H on N1 or N2? Step5->Decision

Figure 2: Step-by-step workflow for determining the location of the acidic proton in the indazole ring.

Comparative Analysis: SCXRD vs. Alternatives

Why invest in X-ray when NMR is faster? The table below objectively compares the structural certainty provided by each method for this specific fluorinated indazole.

Table 1: Methodological Comparison
FeatureSCXRD (Gold Standard) 1H/13C NMR 2D NMR (NOESY/HMBC) HRMS
Primary Output 3D Atomic CoordinatesChemical Shifts (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
Through-space/bond correlationsMass-to-charge (

)
Tautomer Certainty Absolute (Direct observation of H-density)Low (Time-averaged signals)Medium (Requires fixed neighbors)None
Regioisomerism Absolute (N1 vs N2 alkylation)Ambiguous (Requires 15N data)Ambiguous (N-Me NOE overlap)None
Sample State Solid (Single Crystal)Solution (CDCl3/DMSO)SolutionGas Phase
Key Limitation Requires crystal growthSolvent effects shift tautomer eq.Exchange broadeningIsomers have identical mass
Time to Result 24-48 Hours15 Minutes1-4 Hours<5 Minutes
Why NMR is Insufficient for this Molecule

For Methyl 6-fluoro-1H-indazole-3-carboxylate :

  • Fast Exchange: The proton on the pyrazole ring (N-H) often exchanges rapidly between N1 and N2 in solution (DMSO/CDCl3), leading to a broad, averaged signal that cannot be assigned to a specific nitrogen.[1]

  • No "Anchor": Unlike N-methylated derivatives, the N-H form lacks a permanent methyl group on the nitrogen to provide a strong Nuclear Overhauser Effect (NOE) signal to the C7-H or C3-substituent.[1]

Expected Experimental Data (Representative)

When processing the SCXRD data for this class of compounds (Indazole-3-carboxylates), the following crystallographic parameters are the benchmarks for a successful structural solution.

Table 2: Representative Crystallographic Parameters
ParameterRepresentative Value / ExpectationSignificance
Crystal System Triclinic or MonoclinicCommon for planar aromatic systems.[1]
Space Group ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

or

Centrosymmetric groups are favored (80% of organics).
R-Factor (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)

Indicates high-quality agreement between model and data.
C–F Bond Length ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Å
Confirms sp2 hybridization and F-substitution.
H-Bonding

(Dimer)
Indazoles typically form

dimers in the solid state.
Tautomer 1H-Indazole The 1H form is generally more stable in solid state due to aromaticity.[1]

Note: The presence of the Fluorine atom at C6 will slightly shorten the adjacent C-C bonds due to inductive effects, a subtle feature only measurable by SCXRD.[1]

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry for Analogous Structures (Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate). [Link][1]

  • International Union of Crystallography (IUCr). Structure description of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData (2018).[1] [Link]

  • National Institutes of Health (NIH) - PMC. Development of a selective and scalable N1-indazole alkylation.[1] (Discusses the N1 vs N2 selectivity challenge). [Link]

  • News-Medical. X-Ray Crystallography vs. NMR Spectroscopy. [Link]

Sources

Validation

"selectivity profile of Methyl 6-fluoro-1H-indazole-3-carboxylate against a kinase panel"

Executive Summary: The "Privileged Scaffold" in Kinase Discovery Methyl 6-fluoro-1H-indazole-3-carboxylate (M6F-IC) is not a standalone therapeutic agent but a high-value pharmacophore scaffold and chemical intermediate....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" in Kinase Discovery

Methyl 6-fluoro-1H-indazole-3-carboxylate (M6F-IC) is not a standalone therapeutic agent but a high-value pharmacophore scaffold and chemical intermediate. In the context of kinase drug discovery, it serves as a critical "hinge-binding" fragment used to synthesize potent Type I and Type II inhibitors targeting the CMGC (CDK, MAPK, GSK3, CLK) and Tyrosine Kinase (TK) families.

While the ester itself exhibits low intrinsic affinity (typically IC50 > 10 µM) due to the lack of a hydrophobic "tail" required for deep pocket occupancy, its derivatives—specifically indazole-3-carboxamides —demonstrate a distinct selectivity profile favoring DYRK1A , GSK-3β , and VEGFR2 .

This guide analyzes the selectivity potential of the M6F-IC scaffold, delineating how its structural features dictate kinase specificity when elaborated into full inhibitors.

Structural Biology & Mechanism of Action

To understand the selectivity profile, one must understand the binding mode. The indazole core mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region.

The Hinge Binding Motif

The 1H-indazole moiety functions as a bidentate or tridentate hydrogen bond donor/acceptor system:

  • N1 (Donor): Forms a hydrogen bond with the backbone carbonyl of the "Gatekeeper+1" or "Gatekeeper+3" residue (e.g., Glu81 in CDK2).

  • N2 (Acceptor): Interacts with the backbone NH of the hinge.[1]

  • 3-Position (Vector): The carboxylate/amide vector projects into the solvent-exposed region or the hydrophobic back pocket, determining specificity.

  • 6-Fluoro Substitution: This is critical for metabolic stability (blocking CYP-mediated oxidation at the susceptible 6-position) and electronic tuning (increasing the acidity of the N1 proton, strengthening the hinge H-bond).

Visualization: The Scaffold Derivatization Pathway

G Scaffold Methyl 6-fluoro-1H- indazole-3-carboxylate (The Fragment) Intermediate 6-Fluoro-1H- indazole-3-carboxylic acid Scaffold->Intermediate Hydrolysis (LiOH/MeOH) Inhibitor_Type1 Indazole-3-Carboxamide (Type I Inhibitor) Target: GSK-3β, DYRK1A Intermediate->Inhibitor_Type1 Amide Coupling (Hinge Binder + Solvent Tail) Inhibitor_Type2 Urea/Amide Derivative (Type II Inhibitor) Target: VEGFR, PDGFR Intermediate->Inhibitor_Type2 Linker Extension (DFG-out Binder)

Figure 1: The derivatization pathway of M6F-IC from a raw building block to potent kinase inhibitors.

Comparative Selectivity Profile (Derivative Analysis)

Since M6F-IC is a fragment, the following data represents the Target Space of inhibitors derived from this specific 6-fluoro-indazole scaffold (e.g., analogues of Axitinib or specific DYRK1A probes).

Primary Target Families

The 6-fluoro-indazole-3-carboxamide scaffold shows a strong preference for kinases with a specific "Gatekeeper" configuration (often Methionine, Phenylalanine, or Leucine).

Target FamilyRepresentative KinaseActivity (IC50)Mechanism of Selectivity
CMGC DYRK1A < 10 nM The indazole N1/N2 binds the hinge; the 3-amide tail occupies the conserved lysine pocket. 6-F improves potency over 6-H.
CMGC GSK-3β 10 - 50 nM High structural homology to DYRK1A. Selectivity is achieved via the 3-position substituent.
TK (Angiogenic) VEGFR2 (KDR) < 20 nM Indazole mimics the bicyclic core of Axitinib. Potent inhibition of angiogenesis.
TK c-KIT 50 - 100 nM Activity is often retained, particularly against T670I mutants (GIST relevance).
TK PDGFRα/β 50 - 200 nM Common off-target due to high ATP-pocket homology with VEGFR.
The "Anti-Targets" (Selectivity Windows)

A key advantage of the 6-fluoro-indazole scaffold is its ability to spare certain ubiquitous kinases, reducing toxicity.

  • CDK2/CyclinE: Often exhibits >50-fold selectivity against CDK2 compared to DYRK1A/GSK-3β (dependent on the 3-position tail).

  • EGFR: Generally poor affinity (> 1 µM) unless specifically optimized with a 4-anilinoquinazoline-like tail.

Experimental Protocols

Protocol: High-Concentration Fragment Screening

To validate the binding of the M6F-IC ester (or its hydrolyzed acid) before derivatization, a standard kinase assay is insufficient due to low potency. Use Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) .

Workflow: Differential Scanning Fluorimetry (DSF/Thermal Shift)

  • Preparation: Dilute Recombinant Kinase (e.g., DYRK1A, 2 µM) in assay buffer (HEPES pH 7.5, 150mM NaCl, 2mM MgCl2).

  • Dye: Add SYPRO Orange (5x final concentration).

  • Compound: Add Methyl 6-fluoro-1H-indazole-3-carboxylate at high concentration (50 µM - 100 µM ) to the protein solution. Include DMSO control.

  • Execution: Run melt curve on qPCR machine (25°C to 95°C, 1°C/min ramp).

  • Analysis: Calculate

    
    . A shift of >2°C indicates valid scaffold binding to the ATP pocket.
    
Protocol: Synthesis of Bioactive Carboxamides

To convert the ester into a testable kinase inhibitor:

  • Hydrolysis: Treat M6F-IC (1 eq) with LiOH (3 eq) in THF/H2O (1:1) at RT for 4h. Acidify to precipitate 6-fluoro-1H-indazole-3-carboxylic acid .

  • Coupling: React the acid (1 eq) with a primary amine (e.g., 4-(2-aminoethyl)morpholine for solubility) using HATU (1.2 eq) and DIPEA (3 eq) in DMF.

  • Screening: Test the resulting amide in a standard ADP-Glo™ or LanthaScreen™ kinase assay.

Signaling Pathway Impact

Inhibitors derived from M6F-IC modulate critical pathways in oncology and neurodegeneration.

Pathway Inhibitor 6-F-Indazole Derivative DYRK1A DYRK1A Inhibitor->DYRK1A Inhibits GSK3B GSK-3β Inhibitor->GSK3B Inhibits VEGFR VEGFR2 Inhibitor->VEGFR Inhibits Tau Tau Protein (Hyperphosphorylation) DYRK1A->Tau Phosphorylates NFAT NFAT (Calcineurin Pathway) DYRK1A->NFAT Phosphorylates (Nuclear Export) GSK3B->Tau Phosphorylates Angio Angiogenesis (Endothelial Proliferation) VEGFR->Angio Promotes Outcome1 Reduced Tau Pathology (Alzheimer's) Tau->Outcome1 Outcome2 Anti-Tumor Activity Angio->Outcome2

Figure 2: Biological impact of M6F-IC derived inhibitors on Neurodegenerative (DYRK1A/GSK3) and Oncogenic (VEGFR) pathways.

References

  • Structure-Based Discovery of 1H-Indazole-3-carboxamides as Human GSK-3β Inhibitors. Journal of Chemical Information and Modeling. (2015).

  • Discovery of DYRK1A Inhibitors for the Treatment of Neurodegenerative Diseases. Journal of Medicinal Chemistry. (2019).

  • Indazole Scaffolds in Kinase Inhibition: A Review. European Journal of Medicinal Chemistry. (2022).

  • PubChem Compound Summary: Methyl 6-fluoro-1H-indazole-3-carboxylate. National Center for Biotechnology Information.

Sources

Comparative

A Researcher's Guide to Assessing Off-Target Effects of Methyl 6-fluoro-1H-indazole-3-carboxylate

In the landscape of modern drug discovery, the precise characterization of a molecule's interaction with the human proteome is paramount. While on-target efficacy is the primary goal, a thorough understanding of off-targ...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of a molecule's interaction with the human proteome is paramount. While on-target efficacy is the primary goal, a thorough understanding of off-target effects is critical for mitigating potential toxicity and ensuring clinical success. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the off-target profile of Methyl 6-fluoro-1H-indazole-3-carboxylate, a versatile heterocyclic compound with therapeutic potential.

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in oncology, neurology, and as anti-inflammatory agents.[1][2][3] The addition of a fluorine atom, as in Methyl 6-fluoro-1H-indazole-3-carboxylate, can further enhance biological activity.[2] However, this scaffold is also associated with activity at cannabinoid receptors, highlighting the need for a rigorous off-target assessment.[4][5]

This guide will delve into a multi-pronged approach, combining computational prediction with robust in vitro experimental validation. We will explore how to design a comprehensive screening cascade to identify and characterize potential off-target interactions, comparing the methodologies and potential outcomes with alternative approaches. Our focus will be on building a self-validating system of protocols that ensures the generation of reliable and actionable data.

The Strategic Imperative of Off-Target Profiling

Off-target effects occur when a drug molecule binds to unintended biological targets, which can lead to a range of consequences from mild side effects to severe toxicity.[6] For kinase inhibitors, a common class of drugs for which the indazole scaffold is relevant, off-target effects can even lead to the activation of linked pathways through retroactivity.[7] Therefore, a proactive and comprehensive off-target screening strategy is not merely a regulatory hurdle but a fundamental aspect of rational drug design.[6] The goal is not to achieve zero off-targets, which is often an unrealistic expectation, but to demonstrate that any off-target interactions are rare, benign, and occur at concentrations well above the therapeutic dose.[8]

Initial Assessment: In Silico Profiling

Before embarking on resource-intensive experimental screening, computational methods provide a valuable first pass to predict potential off-target liabilities.[9] These approaches leverage vast databases of known drug-target interactions to identify proteins that are structurally similar to the intended target or that have been shown to bind to molecules with similar chemical features.

Ligand-Based and Structure-Based Approaches

A dual-pronged computational strategy is recommended. Ligand-based methods, such as 2D chemical similarity and pharmacophore modeling, compare the structure of Methyl 6-fluoro-1H-indazole-3-carboxylate to libraries of compounds with known biological activities.[9] Structure-based approaches, like molecular docking, simulate the binding of the compound to the three-dimensional structures of a wide array of proteins.[9] This combined approach provides a more comprehensive prediction of potential off-target interactions.

Interpreting In Silico Data

It is crucial to approach in silico predictions with a critical eye. These methods are prone to both false positives and false negatives. The output should be viewed as a prioritized list of potential off-targets for experimental validation, rather than a definitive profile. The strength of the prediction will depend on the quality of the algorithms and the comprehensiveness of the underlying databases.

Experimental Validation: A Tiered Approach

Experimental off-target screening should be conducted in a tiered fashion, starting with broad, high-throughput methods and progressing to more focused, biologically relevant assays for any identified hits.

Tier 1: Broad Panel Screening (Biochemical Assays)

The initial experimental screen should involve testing Methyl 6-fluoro-1H-indazole-3-carboxylate against a large, diverse panel of purified proteins. Commercial services offer screening against hundreds of kinases, G-protein coupled receptors (GPCRs), ion channels, and other common off-target classes.

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Kinase Assay Measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide.High sensitivity, gold standard for kinase profiling.Use of radioactivity, requires specialized handling.
Fluorescence-Based Assays Utilizes fluorescent probes that change intensity or polarization upon enzyme activity or binding.High-throughput, non-radioactive.Prone to interference from fluorescent compounds.
Label-Free Assays (e.g., SPR) Measures changes in mass on a sensor surface upon binding.Provides kinetic data (on/off rates).Lower throughput, can be expensive.
GPCR Binding Assays Competitive binding assay with a radiolabeled or fluorescent ligand of known affinity.Direct measure of binding to the receptor.Does not provide information on functional activity (agonist vs. antagonist).

Experimental Protocol: High-Throughput Kinase Panel Screen (Example)

  • Compound Preparation: Prepare a stock solution of Methyl 6-fluoro-1H-indazole-3-carboxylate in 100% DMSO. Create a dilution series to test a range of concentrations (e.g., 10 µM, 1 µM, 100 nM).

  • Assay Plate Preparation: In a multi-well plate, add the kinase, substrate, and ATP.

  • Compound Addition: Add the diluted test compound to the appropriate wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the signal (e.g., radioactivity, fluorescence) according to the specific assay format.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value for any kinases that show significant inhibition.

Tier 2: Cell-Based Assays for Functional Relevance

Biochemical assays identify direct interactions but do not capture the complexity of a cellular environment.[10] Therefore, any significant hits from Tier 1 screening must be validated in cell-based assays to assess their functional consequences.

Assay TypePrincipleAdvantagesDisadvantages
Target Engagement Assays (e.g., CETSA) Measures the change in thermal stability of a protein upon ligand binding in intact cells.[11]Confirms target binding in a cellular context.Does not directly measure functional outcome.
Phenotypic Screening Assesses the effect of a compound on a cellular phenotype (e.g., cell viability, morphology, reporter gene expression).Provides a holistic view of the compound's cellular effects.The underlying off-target responsible for the phenotype can be difficult to identify.
Signaling Pathway Analysis Measures the phosphorylation status or activity of downstream effectors of a suspected off-target.Directly links off-target binding to a functional consequence.Requires prior knowledge of the signaling pathway.

Experimental Workflow: Cellular Target Engagement Assay (CETSA)

G cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Protein Extraction cluster_3 Protein Analysis A Treat cells with Methyl 6-fluoro-1H-indazole-3-carboxylate or vehicle control. B Heat cells at a range of temperatures to induce protein denaturation. A->B Incubate C Lyse cells and separate soluble and precipitated protein fractions. B->C Centrifuge D Analyze the amount of soluble target protein in each sample by Western blot or other quantitative methods. C->D Quantify

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Unbiased Global Proteome Profiling

While panel screening is excellent for known off-targets, unbiased approaches are necessary to discover novel interactions. Chemoproteomics methods utilize chemical probes to identify the binding partners of a small molecule directly in complex biological samples.[11]

Affinity-Based and Activity-Based Probes

For Methyl 6-fluoro-1H-indazole-3-carboxylate, an affinity-based probe could be synthesized by attaching a linker with a reactive group (e.g., an alkyne for click chemistry) to a non-critical position on the molecule. This probe can then be used to "pull down" its binding partners from cell lysates, which are subsequently identified by mass spectrometry.

Logical Relationship: Unbiased Off-Target Identification

G A Methyl 6-fluoro-1H-indazole-3-carboxylate B Chemical Probe Synthesis (Affinity-based or Activity-based) A->B C Incubation with Cell Lysate or Intact Cells B->C D Enrichment of Probe-Protein Complexes C->D E Mass Spectrometry-Based Protein Identification D->E F Bioinformatic Analysis and Hit Prioritization E->F

Caption: Chemoproteomics Workflow for Off-Target Discovery.

Comparative Analysis with Alternative Scaffolds

The off-target profile of Methyl 6-fluoro-1H-indazole-3-carboxylate should be interpreted in the context of other relevant compounds.

Compound ClassPrimary Target(s)Likely Off-TargetsKey Assessment Considerations
Indazole-based Kinase Inhibitors Specific kinases (e.g., VEGFR, c-Met)Other kinases, GPCRs, CYP enzymesKinome-wide selectivity profiling is essential.
Synthetic Cannabinoid Receptor Modulators CB1 and CB2 receptorsOther GPCRs, ion channels, CNS targetsAssays for psychoactive effects and cardiovascular liabilities are critical.
Non-steroidal Anti-inflammatory Drugs (NSAIDs) COX-1 and COX-2Off-target effects are a primary driver of GI and cardiovascular side effects.Broad cellular toxicity and organ-specific assays are important.

Conclusion and Future Directions

The assessment of off-target effects is an iterative and indispensable component of drug discovery. For Methyl 6-fluoro-1H-indazole-3-carboxylate, a systematic approach combining in silico prediction, tiered experimental screening, and unbiased proteomic profiling will provide a comprehensive understanding of its selectivity and potential liabilities. The methodologies outlined in this guide provide a robust framework for generating high-quality, reproducible data to inform lead optimization and de-risk clinical development. As our understanding of the proteome and the tools to interrogate it continue to evolve, the precision with which we can engineer safe and effective medicines will only improve.

References

  • Shaanxi Bloom Tech Co., Ltd. (n.d.). 1h-indazole-3-carboxylic acid methyl ester cas 43120-28-1. Retrieved from [Link]

  • Smith, A. M., & Schoeberl, B. (2012). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Frontiers in Physiology, 3, 349. Retrieved from [Link]

  • Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]

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Sources

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Retrosynthesis Analysis

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Method

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Feasible Synthetic Routes

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Reactant of Route 1
Methyl 6-fluoro-1H-indazole-3-carboxylate
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Reactant of Route 2
Reactant of Route 2
Methyl 6-fluoro-1H-indazole-3-carboxylate
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